7ACC2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDQPFUOFAMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7ACC2: A Dual Inhibitor of Mitochondrial Pyruvate Carrier and Monocarboxylate Transporters in Cancer Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key feature of this adaptation is the "Warburg effect," characterized by increased glycolysis and lactate production, even in the presence of oxygen. The lactate shuttle between glycolytic and oxidative cancer cells, facilitated by monocarboxylate transporters (MCTs), and the transport of pyruvate into mitochondria via the mitochondrial pyruvate carrier (MPC) are critical nodes in cancer cell metabolism. 7ACC2 has emerged as a potent small molecule that dually targets both MPC and MCTs, offering a unique mechanism of action to disrupt cancer cell metabolism, induce cytotoxicity, and enhance the efficacy of radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, detailed experimental protocols, and a summary of its anti-cancer effects.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual inhibitory mechanism targeting key regulators of cellular metabolism: the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs).[1] This multifaceted approach disrupts the metabolic symbiosis within tumors, leading to cytotoxic effects and sensitization to radiation therapy.[2][3]
Inhibition of Mitochondrial Pyruvate Carrier (MPC)
The primary mechanism of this compound is the potent inhibition of the mitochondrial pyruvate carrier (MPC).[2][3] The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This transport is a critical step for pyruvate to enter the tricarboxylic acid (TCA) cycle and fuel oxidative phosphorylation.
By blocking the MPC, this compound prevents the entry of pyruvate into the mitochondria.[2] This leads to an accumulation of pyruvate in the cytoplasm.[2] The elevated intracellular pyruvate levels have a significant secondary effect: the inhibition of lactate uptake from the extracellular environment.[2]
Inhibition of Monocarboxylate Transporters (MCTs)
In addition to its effects on the MPC, this compound is also a potent inhibitor of monocarboxylate transporters, particularly MCT1 and MCT4.[1][4] These transporters are responsible for the transport of lactate and other monocarboxylates across the plasma membrane. In the context of the tumor microenvironment, MCTs facilitate the "lactate shuttle," where glycolytic cancer cells export lactate, which is then taken up and used as an oxidative fuel by other cancer cells.
This compound directly inhibits the influx of lactate into cancer cells.[4] This action, combined with the MPC-mediated block in lactate uptake, effectively shuts down the ability of oxidative cancer cells to utilize extracellular lactate as a fuel source.
The Consequence: Disruption of Metabolic Symbiosis and Cytotoxicity
The dual inhibition of MPC and MCTs by this compound has profound consequences for cancer cells:
-
Blockade of Lactate and Glucose Oxidation: By preventing both mitochondrial pyruvate import and extracellular lactate uptake, this compound effectively cuts off two major fuel sources for the TCA cycle and oxidative phosphorylation in cancer cells.[2][3]
-
Induction of Cytotoxicity: Unlike inhibitors that only target MCT1, which can lead to a compensatory increase in glucose consumption and cytostatic effects, the dual action of this compound on both lactate and glucose metabolism leads to cytotoxic effects in cancer cells.[2]
-
Reduction of Hypoxia: By inhibiting mitochondrial respiration, this compound decreases oxygen consumption in tumors. This reduction in hypoxia can reoxygenate the tumor microenvironment, making cancer cells more susceptible to radiation therapy.[2][3]
-
Radiosensitization: The reoxygenation of the tumor microenvironment is a key mechanism by which this compound acts as a radiosensitizer, enhancing the tumor-killing effects of radiation treatment.[2][3]
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized through the following signaling pathway and logical relationship diagrams.
References
- 1. High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen consumption rate Seahorse assay [bio-protocol.org]
- 3. Seahorse oxygen consumption rate measurement. [bio-protocol.org]
- 4. Cell Lysate Preparation and Western Blot Analysis [bio-protocol.org]
An In-depth Technical Guide to the Function of 7ACC2 and ACC2 Inhibitors
A note on nomenclature: Initial analysis of the query "7ACC2 inhibitor" reveals a common point of confusion. "this compound" is a specific chemical compound that functions as an inhibitor of monocarboxylate transporters (MCTs) and mitochondrial pyruvate transport. It is not an inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This guide will first address the function and characteristics of the compound this compound. Subsequently, it will provide a comprehensive overview of ACC2 inhibitors, a distinct class of molecules with different therapeutic targets and mechanisms of action, to ensure a thorough understanding of both topics.
Part 1: The Function of this compound, an Inhibitor of Monocarboxylate and Mitochondrial Pyruvate Transport
Introduction
This compound is a potent small molecule inhibitor that has garnered significant interest in the field of oncology. Its primary mechanism of action is the inhibition of lactate transport across the cell membrane and into the mitochondria, which has profound effects on cancer cell metabolism and survival. By disrupting the metabolic flexibility of tumor cells, this compound presents a promising therapeutic strategy, particularly in the context of combination therapies.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism involving the inhibition of two key transport systems:
-
Monocarboxylate Transporters (MCTs): this compound is a potent inhibitor of MCT1, a transporter responsible for the influx of lactate into cells. In the tumor microenvironment, some cancer cells exhibit a high rate of glycolysis, producing large amounts of lactate which is then exported. Other, more oxidative cancer cells can take up this lactate via MCT1 and use it as a fuel source. By blocking MCT1, this compound disrupts this metabolic symbiosis.[1]
-
Mitochondrial Pyruvate Carrier (MPC): Crucially, this compound also inhibits the mitochondrial pyruvate carrier, which is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This inhibition leads to an accumulation of intracellular pyruvate. This buildup of pyruvate, in turn, feedback-inhibits the conversion of lactate to pyruvate and consequently blocks the uptake of extracellular lactate.[2][3] This dual action makes this compound a highly effective inhibitor of lactate-fueled respiration in cancer cells.
Therapeutic Applications
The primary therapeutic application of this compound is in the treatment of cancer. Its ability to disrupt cancer cell metabolism leads to several downstream effects:
-
Direct Antitumor Effects: By depriving cancer cells of a key metabolic substrate (lactate), this compound can inhibit their proliferation and induce cell death.[1][3]
-
Radiosensitization: Inhibition of mitochondrial respiration by this compound can reduce tumor hypoxia. Tumors with lower oxygen levels are often more resistant to radiation therapy. By increasing tumor oxygenation, this compound can enhance the efficacy of radiotherapy.[2][3]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 ([14C]-lactate influx) | 11 nM | SiHa cells | [1] |
| EC50 (inhibition of cell proliferation) | 0.22 µM | SiHa cells in lactate-containing medium | [1] |
| In Vivo Dosage | 3 mg/kg (intraperitoneal) | Mice with tumor xenografts | [1] |
| Pharmacokinetics (in mice) | Cmax: 1246 ng/ml (4 µM), Tmax: 10 min, Plasma half-life: 4.5 h | Mice | [1] |
Experimental Protocols
This protocol is a generalized procedure for measuring the inhibition of lactate uptake in cancer cells.
a. Cell Culture:
- Culture cancer cells (e.g., SiHa) in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.
b. Treatment:
- Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).
- Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) in uptake buffer for a specified time (e.g., 10 minutes).
c. Lactate Uptake Measurement:
- Initiate lactate uptake by adding uptake buffer containing [14C]-labeled lactate and a low concentration of unlabeled lactate.
- Incubate for a short period (e.g., 1-5 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
d. Quantification:
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Measure the radioactivity in the cell lysates using a scintillation counter.
- Determine the protein concentration of the lysates to normalize the radioactivity counts.
- Calculate the rate of lactate uptake and the IC50 value for this compound.
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
a. Cell Implantation:
- Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel).
- Inject the cell suspension subcutaneously into the flank of immunodeficient mice.
- Monitor the mice for tumor growth.
b. Treatment:
- Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally daily or as per the desired schedule.[1]
c. Tumor Growth Measurement:
- Measure the tumor dimensions with calipers at regular intervals.
- Calculate the tumor volume using the formula: (length × width^2) / 2.
d. Endpoint and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and perform further analysis (e.g., histology, biomarker analysis).
- Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Part 2: The Function of ACC2 Inhibitors in Metabolic Regulation
Introduction
Acetyl-CoA Carboxylase 2 (ACC2) inhibitors are a class of therapeutic agents being investigated for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4] ACC2 is a key enzyme in the regulation of fatty acid metabolism, and its inhibition offers a promising approach to rebalance lipid homeostasis.
Mechanism of Action
ACC2 is an enzyme located on the outer mitochondrial membrane that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[4] Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation (fatty acid burning).[4]
By inhibiting ACC2, these drugs reduce the levels of malonyl-CoA in the vicinity of the mitochondria. This disinhibition of CPT1 allows for an increased rate of fatty acid transport into the mitochondria, leading to enhanced fatty acid oxidation.[4] This shift from fatty acid storage to fatty acid utilization is the primary mechanism through which ACC2 inhibitors exert their therapeutic effects.
Therapeutic Applications
The enhancement of fatty acid oxidation by ACC2 inhibitors has potential benefits in several metabolic disorders:
-
Obesity: By promoting the burning of stored fat, ACC2 inhibitors can contribute to weight loss and a reduction in fat mass.[4]
-
Type 2 Diabetes: The accumulation of lipids in non-adipose tissues like muscle and liver is a key contributor to insulin resistance. By increasing fatty acid oxidation, ACC2 inhibitors can reduce this ectopic lipid deposition, thereby improving insulin sensitivity and glycemic control.[4]
-
Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the accumulation of fat in the liver. ACC2 inhibitors can help to reduce liver fat content by increasing hepatic fatty acid oxidation.[4]
Quantitative Data
The following table provides a summary of quantitative data for selected ACC2 inhibitors.
| Inhibitor | Target | IC50 | Species | Reference |
| TLC-3595 | ACC2 | < 20 nM | Mouse | [5] |
| ACC1 | > 1000 nM | Mouse | [5] | |
| ACC2 | 14 nM | Human | [6] | |
| GS-0976 (Firsocostat) | ACC1 | 2.1 nM | Human | |
| ACC2 | 6.1 nM | Human | ||
| MK-4074 | ACC1/2 | ~3 nM | Human |
Experimental Protocols
This protocol is a generalized method for measuring the activity of recombinant ACC2 and the potency of its inhibitors.
a. Reagents and Materials:
- Recombinant human ACC2 enzyme
- Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
- ACC assay buffer
- ADP-Glo™ Kinase Assay kit (Promega)
- Test inhibitor (e.g., TLC-3595)
- White, opaque 96-well plates
b. Assay Procedure:
- Prepare serial dilutions of the ACC2 inhibitor in assay buffer.
- In the wells of the 96-well plate, add the ACC2 enzyme, assay buffer, and the inhibitor or vehicle control.
- Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA, ATP, and Sodium Bicarbonate).
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
This protocol describes a general procedure to assess the effect of an ACC2 inhibitor on glucose metabolism in a mouse model of metabolic disease.
a. Animal Model and Acclimatization:
- Use a relevant mouse model, such as diet-induced obese mice or db/db mice.
- Acclimatize the animals to the experimental conditions.
b. Treatment:
- Administer the ACC2 inhibitor or vehicle control orally to the mice daily for a specified period (e.g., 2-4 weeks).
c. OGTT Procedure:
- Fast the mice overnight (approximately 12-16 hours).[7][8]
- Measure the baseline blood glucose level from a tail snip (time 0).
- Administer a bolus of glucose solution (e.g., 2 g/kg) orally via gavage.[7]
- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]
d. Data Analysis:
- Plot the blood glucose levels over time for both the treatment and control groups.
- Calculate the area under the curve (AUC) for the glucose excursion.
- Compare the glucose tolerance between the two groups to determine the effect of the ACC2 inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
7ACC2 as a Monocarboxylate Transporter Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 7ACC2, a potent inhibitor of monocarboxylate transport with significant potential in cancer therapy. While initially identified as a monocarboxylate transporter (MCT) inhibitor, subsequent research has elucidated a more nuanced mechanism of action. This compound primarily functions as an inhibitor of the mitochondrial pyruvate carrier (MPC), leading to an intracellular accumulation of pyruvate. This elevation in cytosolic pyruvate consequently obstructs the uptake of extracellular lactate, effectively mimicking the effects of a direct MCT1 inhibitor. This dual action of disrupting both glucose oxidation and lactate uptake makes this compound a compelling candidate for anticancer drug development, particularly in the context of tumors reliant on lactate metabolism. This document details the mechanism of action of this compound, presents its inhibitory and cytotoxic data, outlines key experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
This compound's primary intracellular target is the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound prevents pyruvate from entering the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration.[1][2] This blockade leads to an accumulation of pyruvate in the cytoplasm.[2][3]
Monocarboxylate transporters, such as MCT1 and MCT4, facilitate the transport of lactate and other monocarboxylates across the plasma membrane. The direction of transport is dependent on the concentration gradients of the substrate and protons. In many cancer cells, particularly those with a high glycolytic rate, there is a significant efflux of lactate. Conversely, oxidative cancer cells can take up lactate from the tumor microenvironment to fuel the TCA cycle.
The this compound-induced increase in intracellular pyruvate concentration effectively inhibits the influx of lactate through MCTs.[1] This is a consequence of the reversible nature of the lactate dehydrogenase (LDH) reaction, which converts lactate to pyruvate. An abundance of intracellular pyruvate shifts the equilibrium of the LDH reaction, thereby preventing the conversion of imported lactate to pyruvate and consequently inhibiting further lactate uptake. It is crucial to note that this compound does not directly inhibit MCT1 or MCT4.[3][4] This indirect mechanism of action is a key differentiator of this compound from other direct MCT inhibitors.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Lactate Influx) | 11 nM | SiHa | [14C]-Lactate Influx Assay | [5][6] |
| EC50 (Cell Proliferation) | 0.22 µM | SiHa | Proliferation Assay (in lactate-containing medium) | [5][6] |
Table 2: In Vivo Data for this compound in a Xenograft Mouse Model
| Parameter | Value | Animal Model | Dosing Regimen | Outcome | Reference |
| Dosage | 3 mg/kg | Nude mice with SiHa xenografts | Daily intraperitoneal administration | Significant tumor growth inhibition | [5][7] |
| Cmax (Plasma) | 1246 ng/mL (4 µM) | Mice | Single 3 mg/kg intraperitoneal dose | - | [5] |
| Tmax (Plasma) | 10 minutes | Mice | Single 3 mg/kg intraperitoneal dose | - | [5] |
| Plasma Half-life | 4.5 hours | Mice | Single 3 mg/kg intraperitoneal dose | - | [5] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
[14C]-Lactate Influx Assay
This assay measures the rate of lactate uptake into cells and is a primary method for assessing the inhibitory potential of compounds targeting MCTs.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[14C]-L-Lactate (radiolabeled substrate)
-
Unlabeled L-Lactate
-
This compound (or other inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture: Plate cells in a multi-well format (e.g., 24-well plates) and grow to a confluent monolayer.
-
Preparation: On the day of the assay, wash the cells with pre-warmed PBS.
-
Pre-incubation: Add assay buffer containing the desired concentration of this compound or vehicle control to each well and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add the assay buffer containing [14C]-L-Lactate (at a specific concentration and radioactivity) to start the uptake.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold PBS to stop the transport process and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mitochondrial Pyruvate Carrier (MPC) Activity Assay
This assay directly measures the uptake of pyruvate into isolated mitochondria.
Materials:
-
Isolated mitochondria from the cell line or tissue of interest
-
Mitochondrial isolation buffer
-
Mitochondrial respiration buffer
-
[2-14C]-Pyruvate (radiolabeled substrate)
-
MPC inhibitors (e.g., this compound, UK5099)
-
Rotenone (to inhibit complex I)
-
Inhibitor-stop solution (e.g., a solution containing a high concentration of an MPC inhibitor like UK5099)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Pre-incubation: Resuspend the isolated mitochondria in respiration buffer containing rotenone and the desired concentration of this compound or vehicle control.
-
Initiation of Uptake: Add [2-14C]-Pyruvate to start the transport.
-
Incubation: Incubate on ice for a defined period (e.g., 1-10 minutes).
-
Termination of Uptake: Stop the transport by adding the inhibitor-stop solution.
-
Separation: Separate the mitochondria from the incubation medium by centrifugation.
-
Lysis and Quantification: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake and the percentage of inhibition by this compound.
Cell Proliferation Assay in Lactate-Containing Medium
This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cells cultured in a medium where lactate is a primary energy source.
Materials:
-
Cancer cell line of interest
-
Glucose-free cell culture medium
-
L-Lactate
-
Dialyzed fetal bovine serum (to minimize glucose from serum)
-
This compound
-
Cell proliferation reagent (e.g., MTT, resazurin, or a reagent for quantifying ATP)
-
Multi-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to attach, replace the medium with a glucose-free medium supplemented with L-lactate and dialyzed serum, containing various concentrations of this compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).
-
Quantification of Proliferation: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the EC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a novel class of anticancer agents that indirectly inhibit monocarboxylate transport. Its unique mechanism of action, centered on the inhibition of the mitochondrial pyruvate carrier, offers a strategic advantage by simultaneously disrupting two major metabolic pathways in cancer cells: glucose oxidation and lactate uptake. The potent in vitro and in vivo activity of this compound underscores its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other compounds with similar mechanisms of action. Further research into the selectivity, long-term efficacy, and potential resistance mechanisms of this compound will be crucial in its journey toward clinical application.
References
- 1. youtube.com [youtube.com]
- 2. graphviz.org [graphviz.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. youtube.com [youtube.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. DOT Language | Graphviz [graphviz.org]
The Role of 7ACC2 in Blocking Lactate Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-amino-4-carboxycoumarin (7ACC2) has emerged as a potent inhibitor of lactate transport in cancer cells. Initially identified as a monocarboxylate transporter (MCT) inhibitor, subsequent research has revealed a more nuanced mechanism of action. This technical guide provides an in-depth analysis of this compound's role in blocking lactate transport, focusing on its primary target, the mitochondrial pyruvate carrier (MPC). By inhibiting MPC, this compound induces an accumulation of intracellular pyruvate, which in turn allosterically inhibits lactate influx. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and metabolic therapeutics.
Introduction
The metabolic reprogramming of cancer cells, characterized by a reliance on aerobic glycolysis even in the presence of oxygen (the Warburg effect), leads to the production and secretion of large amounts of lactate. This lactate is not merely a waste product; it plays a crucial role in tumor progression by serving as a metabolic fuel for oxidative cancer cells, promoting angiogenesis, and inducing immunosuppression. The transport of lactate across the cell membrane is primarily mediated by monocarboxylate transporters (MCTs), making them attractive targets for cancer therapy.
This compound was initially developed as a potent inhibitor of MCT1-mediated lactate influx.[1] However, further studies have elucidated that its primary intracellular target is the mitochondrial pyruvate carrier (MPC), and its effect on lactate transport is an indirect consequence of MPC inhibition.[2][3][4] This guide will delve into the core mechanism of this compound, presenting the key findings that have shaped our understanding of this promising anti-cancer agent.
Quantitative Data
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its effects on lactate transport and cell proliferation.
| Parameter | Cell Line | Value | Reference |
| IC50 for [14C]-Lactate Influx | SiHa | 11 nM | [1][5] |
| IC50 for Lactate Uptake | SiHa | 10 nM | |
| EC50 for Cell Proliferation (in lactate-containing medium) | SiHa | 0.22 µM | [5] |
Table 1: In vitro inhibitory activity of this compound.
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 1246 ng/mL (4 µM) | [5] |
| Time to Maximum Plasma Concentration (Tmax) | 10 minutes | [5] |
| Plasma Half-life (t1/2) | 4.5 hours | [5] |
Table 2: In vivo pharmacokinetic parameters of this compound in mice following a 3 mg/kg intraperitoneal administration.[5]
Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
The central mechanism by which this compound blocks lactate transport is through the inhibition of the mitochondrial pyruvate carrier (MPC).[2][3][4] The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, where it can enter the tricarboxylic acid (TCA) cycle.
By inhibiting the MPC, this compound prevents the mitochondrial uptake of pyruvate.[4] This leads to an accumulation of pyruvate in the cytoplasm. The elevated cytosolic pyruvate concentration, in turn, competitively inhibits the lactate dehydrogenase (LDH)-mediated conversion of lactate to pyruvate, thereby effectively blocking the net influx of extracellular lactate.[6]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound-mediated inhibition of lactate transport.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
[14C]-Lactate Influx Assay
This assay is used to directly measure the rate of lactate uptake into cells.
Objective: To quantify the inhibition of lactate influx by this compound.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
[14C]-L-Lactate (radiolabeled lactate)
-
This compound
-
Scintillation counter
-
Lysis buffer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of this compound in PBS for a specified time (e.g., 10 minutes).
-
Initiate the lactate uptake by adding a solution containing [14C]-L-Lactate to each well.
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Mitochondrial Pyruvate Carrier (MPC) Activity Assay
This assay assesses the direct inhibitory effect of this compound on MPC function.
Objective: To measure the inhibition of pyruvate transport into isolated mitochondria.
Materials:
-
Isolated mitochondria from the cell line of interest
-
Mitochondrial respiration buffer
-
[2-14C]-Pyruvate (radiolabeled pyruvate)
-
This compound
-
Rotenone (Complex I inhibitor)
-
Silicon oil
-
Perchloric acid
Protocol:
-
Isolate mitochondria from cultured cells using standard differential centrifugation methods.
-
Incubate the isolated mitochondria in respiration buffer containing rotenone.
-
Add varying concentrations of this compound to the mitochondrial suspension.
-
Initiate pyruvate uptake by adding [2-14C]-Pyruvate.
-
After a defined time, centrifuge the mitochondria through a layer of silicon oil to separate them from the incubation medium.
-
Lyse the mitochondrial pellet with perchloric acid.
-
Measure the radioactivity in the lysate to quantify the amount of transported pyruvate.
-
Calculate the inhibition of pyruvate uptake at different this compound concentrations.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for characterizing this compound.
Conclusion
This compound represents a novel class of anti-cancer agents that indirectly target lactate transport through the inhibition of the mitochondrial pyruvate carrier. This mechanism of action not only blocks the uptake of a key metabolic fuel for oxidative cancer cells but also disrupts central carbon metabolism. The data and protocols presented in this guide provide a comprehensive foundation for further research into this compound and the development of other MPC inhibitors as a promising therapeutic strategy in oncology. The ability of this compound to also act as a radiosensitizer further highlights its potential in combination therapies.[2][4] Future investigations should continue to explore the full spectrum of its cellular effects and its efficacy in a broader range of cancer models.
References
- 1. Synthesis and pharmacological evaluation of carboxycoumarins as a new antitumor treatment targeting lactate transport in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects. | Sigma-Aldrich [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
7ACC2: A Dual Inhibitor of Monocarboxylate Transporter 1 and Mitochondrial Pyruvate Carrier for Cancer Therapy
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
7ACC2, also known as 7-[methyl(phenylmethyl)amino]-2-oxo-2H-1-benzopyran-3-carboxylic acid, is a potent small molecule inhibitor with a dual mechanism of action targeting key metabolic pathways in cancer cells.[1] It functions as a powerful inhibitor of both Monocarboxylate Transporter 1 (MCT1) and the Mitochondrial Pyruvate Carrier (MPC).[1][2][3] This dual inhibition effectively disrupts the uptake and utilization of lactate, a critical alternative fuel source for many tumors, and simultaneously blocks the entry of pyruvate into the mitochondria, a central hub of cellular metabolism. These actions lead to significant anti-tumor effects, including the inhibition of cancer cell proliferation, induction of tumor reoxygenation, and sensitization of tumors to radiation therapy.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Core Targets and Mechanism of Action
This compound exerts its anti-cancer effects by targeting two critical components of cellular metabolism:
-
Monocarboxylate Transporter 1 (MCT1): this compound is a potent inhibitor of MCT1, a cell surface transporter responsible for the influx of monocarboxylates such as lactate and pyruvate.[2][6][7] In the tumor microenvironment, highly glycolytic cancer cells release large amounts of lactate, which can then be taken up by other cancer cells through MCT1 to fuel their metabolic needs. By blocking MCT1, this compound prevents this lactate uptake, depriving the cancer cells of a key energy source.[3]
-
Mitochondrial Pyruvate Carrier (MPC): In addition to its effect on MCT1, this compound is also a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC).[1][2][3][4] The MPC is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a primary substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By inhibiting the MPC, this compound blocks this crucial step, leading to an accumulation of cytosolic pyruvate and a reduction in mitochondrial respiration.[3][4][5] This blockade of pyruvate import also indirectly inhibits the uptake of extracellular lactate.[3][5]
The dual inhibition of MCT1 and MPC by this compound leads to a cascade of downstream effects that are detrimental to cancer cells. These include a disruption of the metabolic symbiosis within tumors, a reduction in tumor hypoxia, and an overall inhibition of tumor growth.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | 11 nM | SiHa cells | [14C]-lactate influx | [2] |
| EC50 | 0.22 µM | SiHa cells | Cell proliferation (lactate-containing medium, 72 hours) |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Animal Model | Administration | Reference |
| Cmax | 1246 ng/mL (4 µM) | NMRI nude mice | 3 mg/kg, intraperitoneal | [2] |
| Tmax | 10 minutes | NMRI nude mice | 3 mg/kg, intraperitoneal | [2] |
| Plasma Half-life | 4.5 hours | NMRI nude mice | 3 mg/kg, intraperitoneal | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
[14C]-Lactate Influx Assay
This assay measures the uptake of radiolabeled lactate into cancer cells and is used to determine the inhibitory effect of compounds on MCT1.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[14C]-L-Lactate
-
This compound
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Plate cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in culture medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lactate Uptake: Remove the medium and add fresh medium containing [14C]-L-Lactate (e.g., 1 µCi/mL) and the corresponding concentration of this compound or vehicle.
-
Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Washing: Rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each sample. Calculate the percentage of inhibition of lactate uptake for each concentration of this compound compared to the vehicle control to determine the IC50 value.
Mitochondrial Pyruvate Carrier (MPC) Activity Assay
This assay measures the uptake of radiolabeled pyruvate into isolated mitochondria to assess the inhibitory effect of this compound on the MPC.
Materials:
-
Cancer cells or tissue for mitochondria isolation
-
Mitochondria isolation buffer
-
[2-14C]-Pyruvate
-
This compound
-
Rotenone and antimycin A (to inhibit mitochondrial respiration)
-
Stop buffer (containing a potent MPC inhibitor like UK5099 or α-cyano-4-hydroxycinnamate)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Compound Treatment: Pre-incubate the isolated mitochondria with varying concentrations of this compound or vehicle control in an appropriate buffer containing rotenone and antimycin A.
-
Pyruvate Uptake: Initiate pyruvate uptake by adding a solution containing [2-14C]-Pyruvate.
-
Incubation: Incubate for a short, defined time at a specific temperature (e.g., 2 minutes at room temperature).
-
Stopping the Reaction: Stop the uptake by adding an excess of ice-cold stop buffer.
-
Filtration: Rapidly filter the mitochondrial suspension through glass fiber filters to separate the mitochondria from the incubation medium.
-
Washing: Wash the filters with ice-cold stop buffer to remove any non-specifically bound radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the amount of pyruvate uptake and calculate the percentage of inhibition for each this compound concentration to determine its potency against the MPC.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line
-
Culture medium (with and without lactate)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. For specific metabolic studies, use medium supplemented with lactate as the primary energy source.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the EC50 value of this compound.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
(Optional) Radiotherapy equipment
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, radiotherapy, this compound + radiotherapy).
-
Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. For radiosensitization studies, administer this compound prior to irradiation.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to evaluate the efficacy of this compound as a single agent and in combination with radiotherapy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancer due to its unique dual-inhibitory mechanism targeting both MCT1 and the MPC. By disrupting the metabolic flexibility of cancer cells and their ability to utilize lactate, this compound effectively inhibits tumor growth and enhances the efficacy of other cancer therapies such as radiotherapy. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other metabolism-targeting anti-cancer drugs.
References
- 1. Mitochondria pyruvate uptake assay. [bio-protocol.org]
- 2. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity [discovery.fiu.edu]
- 6. Research Portal [iro.uiowa.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for 7ACC2 in In-Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7ACC2 is a potent small molecule inhibitor with dual activity against the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs), particularly MCT1.[1] This dual inhibition disrupts key metabolic pathways in cancer cells, making this compound a valuable tool for in-vitro cancer research and a potential therapeutic agent. By blocking the transport of pyruvate into the mitochondria and inhibiting the influx of lactate from the tumor microenvironment, this compound effectively targets the metabolic plasticity of cancer cells, leading to cytotoxic effects and sensitization to other therapies like radiation.[2][3]
These application notes provide detailed protocols for utilizing this compound in a range of in-vitro cancer studies, including assays for cell viability, metabolic function, apoptosis, and cell cycle analysis.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism:
-
Inhibition of the Mitochondrial Pyruvate Carrier (MPC): this compound is a potent inhibitor of the MPC, a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[2] Pyruvate is a critical substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). By blocking MPC, this compound prevents cancer cells from utilizing glucose-derived pyruvate for mitochondrial respiration.[2]
-
Inhibition of Monocarboxylate Transporters (MCTs): this compound also inhibits MCTs, with a high affinity for MCT1.[1] MCTs are responsible for the transport of lactate and other monocarboxylates across the plasma membrane. In the context of the tumor microenvironment, cancer cells can take up lactate as an alternative fuel source. By inhibiting MCT1, this compound blocks this lactate uptake, further starving the cancer cells of metabolic substrates.[1][2]
The combined effect of MPC and MCT inhibition leads to a significant reduction in mitochondrial respiration, an increase in glycolysis, and ultimately, a cytotoxic effect on cancer cells, particularly under conditions of metabolic stress.[2][4]
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Cell Line | Value | Assay Conditions |
| EC50 (Proliferation) | SiHa | 0.22 µM | 72-hour incubation in lactate-containing medium[1] |
| IC50 (Lactate Influx) | Not Specified | 11 nM | Inhibition of [¹⁴C]-lactate influx[1] |
| Oxygen Consumption Rate | SiHa | Significant Reduction | 10 µM this compound treatment |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from nanomolar to micromolar (e.g., 0.01 µM to 100 µM) to determine the EC50 value. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. A 72-hour incubation is recommended to observe significant effects on proliferation.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.
Protocol 2: Analysis of Cellular Respiration using Seahorse XF Analyzer
This protocol measures the effect of this compound on the oxygen consumption rate (OCR), providing insights into its impact on mitochondrial respiration.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Complete cell culture medium
-
Seahorse XF Calibrant
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density (determined empirically for each cell line) and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates. Allow the cells to equilibrate in a non-CO₂ incubator for 1 hour.
-
Assay Setup: Load the hydrated sensor cartridge with this compound (e.g., a final concentration of 10 µM) and mitochondrial stress test compounds in the appropriate injection ports.
-
OCR Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR before injecting this compound and then monitor the changes in OCR after its addition. Subsequent injections of mitochondrial inhibitors will allow for the calculation of key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment group.
Protocol 5: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the mechanism of action of this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MPC1, anti-MCT1, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on cancer cell metabolism.
Experimental Workflow for In-Vitro Studies of this compound
Caption: General workflow for in-vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 7ACC2, a Dual Inhibitor of MCT and MPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
7ACC2 is a potent small molecule inhibitor targeting key metabolic pathways in cancer cells. It functions as a dual inhibitor of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC)[1][2][3]. By disrupting lactate transport and mitochondrial pyruvate import, this compound presents a promising avenue for anticancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell metabolism and proliferation.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action. It is a potent inhibitor of MCT1, a key transporter responsible for the influx of lactate into cancer cells, with an IC50 of 11 nM for the inhibition of [14C]-lactate influx[1][4][5][6]. Additionally, this compound inhibits the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for use in the TCA cycle[1][2][3][7]. This dual inhibition leads to an accumulation of intracellular pyruvate, which in turn blocks further lactate uptake[3][4]. The disruption of both lactate and pyruvate metabolism effectively cripples the energy production of cancer cells, leading to cytotoxic effects and sensitizing tumors to radiotherapy[2][3].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 ([14C]-lactate influx) | - | 11 nM | [1][4][5][6] |
| EC50 (Cell Proliferation) | SiHa | 0.22 µM | [1][4] |
| In Vivo Administration (Mice) | - | 3 mg/kg (intraperitoneal) | [1][4] |
| In Vivo Cmax (Mice) | - | 1246 ng/ml (4 µM) | [1][4] |
| In Vivo Tmax (Mice) | - | 10 min | [1][4] |
| In Vivo Plasma Half-life (Mice) | - | 4.5 h | [1][4] |
Experimental Protocols
Cell Culture and Maintenance
This protocol is a general guideline and should be optimized for the specific cell line being used. SiHa (cervical cancer) and MCF-7 (breast cancer) cells have been shown to be responsive to this compound treatment.
Materials:
-
Appropriate cell culture medium (e.g., DMEM for SiHa, RPMI-1640 for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. a. Aspirate the culture medium. b. Wash cells with PBS. c. Add Trypsin-EDTA and incubate for a few minutes until cells detach. d. Neutralize trypsin with complete medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and seed into new flasks/plates at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light[1].
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 72 hours)[1][4].
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 value.
[14C]-Lactate Influx Assay
This protocol measures the direct inhibitory effect of this compound on lactate transport.
Materials:
-
Cultured cells
-
This compound stock solution
-
[14C]-L-lactic acid
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter and vials
-
Cell lysis buffer
Procedure:
-
Seed cells in appropriate culture plates and grow to confluency.
-
Prepare a working solution of this compound in KRH buffer at various concentrations.
-
Prepare a labeling solution of [14C]-L-lactic acid in KRH buffer.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the this compound working solutions or KRH buffer (control) for a short period (e.g., 10-15 minutes).
-
Remove the pre-incubation solution and add the [14C]-L-lactic acid labeling solution.
-
Incubate for a defined time (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Stop the influx by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of lactate influx for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of lactate and pyruvate metabolism in cancer. The protocols outlined above provide a framework for studying its effects in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The dual inhibitory action of this compound on both MCT and MPC makes it a compelling candidate for further investigation in cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 美国GlpBio - this compound | Cas# 1472624-85-3 [glpbio.cn]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
Determining the IC50 of 7ACC2 for Lactate Influx: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of 7ACC2, a potent inhibitor of monocarboxylate transporters (MCTs), on lactate influx. This compound has been identified as a significant agent in cancer research due to its ability to disrupt cancer cell metabolism by inhibiting lactate transport.[1][2] The protocols outlined below describe a robust method using a colorimetric lactate assay to quantify lactate uptake in cancer cells and subsequently calculate the IC50 of this compound. These guidelines are intended for researchers in cell biology, pharmacology, and oncology drug development.
Introduction
Lactate, once considered a metabolic waste product, is now recognized as a crucial player in cancer metabolism, serving as a key fuel source and signaling molecule. Cancer cells often exhibit high rates of glycolysis, leading to the production and efflux of lactate. This lactate can then be taken up by other cancer cells to fuel oxidative metabolism, creating a metabolic symbiosis within the tumor microenvironment. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are the primary proteins responsible for lactate transport across the cell membrane.
This compound is a potent inhibitor of MCTs with a reported IC50 of 11 nM for the inhibition of [14C]-lactate influx.[1][2] By blocking lactate uptake, this compound disrupts the metabolic flexibility of cancer cells, making it a promising therapeutic agent.[3] This application note provides a detailed protocol for determining the IC50 of this compound for lactate influx in a laboratory setting.
Signaling Pathway of Lactate Influx Inhibition by this compound
This compound primarily targets monocarboxylate transporters (MCTs) located on the plasma membrane. By inhibiting these transporters, this compound blocks the influx of lactate from the extracellular environment into the cytoplasm. This disruption in lactate uptake has downstream effects on cellular metabolism, forcing cancer cells to rely on other metabolic pathways and potentially leading to cellular stress and reduced proliferation. Furthermore, this compound has been shown to inhibit mitochondrial pyruvate transport, further impacting cellular respiration.[1][3][4]
Caption: Signaling pathway of this compound-mediated inhibition of lactate influx.
Experimental Protocols
Materials and Reagents
-
Cancer cell line expressing MCT1 (e.g., SiHa, MCF7, or Raji cells)[2][5][6]
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
L-Lactate
-
Colorimetric Lactate Assay Kit (e.g., from Cell Biolabs, Sigma-Aldrich, Abcam)[7][8]
-
96-well cell culture plates
-
Microplate reader
Cell Culture and Seeding
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Lactate Influx Assay
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to obtain a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) without this compound.
-
Pre-incubation with this compound: Remove the culture medium from the wells and wash the cells once with PBS. Add 100 µL of the prepared this compound dilutions to the respective wells. Incubate the plate at 37°C for 1 hour.
-
Initiate lactate influx: After the pre-incubation period, add L-Lactate to each well to a final concentration of 10 mM.
-
Incubate: Incubate the plate at 37°C for 30 minutes to allow for lactate influx.
-
Stop influx and lyse cells: Remove the medium and wash the cells twice with ice-cold PBS to stop the lactate influx. Lyse the cells according to the protocol provided with the colorimetric lactate assay kit.[9]
-
Measure lactate concentration: Following the manufacturer's instructions for the lactate assay kit, measure the absorbance at the recommended wavelength (typically 450 nm or 570 nm) using a microplate reader.[8]
Data Analysis and IC50 Calculation
-
Standard Curve: Generate a standard curve using the provided lactate standards in the assay kit.
-
Calculate Lactate Concentration: Determine the intracellular lactate concentration for each well using the standard curve.
-
Normalize Data: Normalize the data by expressing the lactate influx in each treated well as a percentage of the vehicle control (100% influx).
-
IC50 Calculation: Plot the percentage of lactate influx against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (nM) | % Lactate Influx (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.1 ± 3.5 |
| 10 | 51.2 ± 2.8 |
| 20 | 35.7 ± 3.1 |
| 50 | 15.4 ± 2.2 |
| 100 | 5.1 ± 1.5 |
| IC50 (nM) | ~11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound for lactate influx in cancer cells. By following these detailed methodologies, researchers can accurately assess the inhibitory potency of this compound and similar compounds targeting lactate transport. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and procedures. This information is crucial for the continued investigation of MCT inhibitors as potential cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. abcam.com [abcam.com]
- 9. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Administration of 7ACC2 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
7ACC2 is a potent small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism by transporting pyruvate into the mitochondria. By blocking pyruvate import, this compound effectively disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to significant metabolic reprogramming. These application notes provide detailed protocols for the in-vivo administration of this compound in mouse models, summarizing its use as an anti-cancer agent and a modulator of glucose metabolism.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC). This inhibition leads to an accumulation of cytosolic pyruvate. The elevated intracellular pyruvate levels, in turn, prevent the uptake of extracellular lactate, a key metabolic fuel for many cancer cells. This dual effect of blocking both pyruvate- and lactate-fueled mitochondrial respiration makes this compound a compelling agent for cancer therapy. Furthermore, by altering cellular metabolism, this compound has been shown to reduce tumor hypoxia, thereby sensitizing cancer cells to radiation therapy.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in-vivo administration in mouse tumor models.
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Experimental workflow for in-vivo this compound administration in a mouse xenograft model.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Administration | Reference |
| Cmax | 1246 ng/mL (4 µM) | Not Specified | 3 mg/kg, Intraperitoneal | [3] |
| Tmax | 10 minutes | Not Specified | 3 mg/kg, Intraperitoneal | [3] |
| Half-life (t1/2) | 4.5 hours | Not Specified | 3 mg/kg, Intraperitoneal | [3] |
| Half-life (t1/2) | 3.15 - 3.65 hours | BALB/c | Not Specified | [4] |
| Bioavailability | ~100% (oral) | BALB/c | Oral | [4] |
In-Vivo Efficacy of this compound in Mouse Tumor Models
| Animal Model | Tumor Cell Line | This compound Dose | Administration Route | Treatment Duration | Outcome | Reference |
| NMRI nude mice | SiHa | 3 mg/kg | Intraperitoneal | Daily for 5 or 10 days | Significant tumor growth delay | [3][5] |
| NMRI nude mice | SiHa | 3 mg/kg | Intraperitoneal | 9 days | Reduced tumor volume | [6] |
| BALB/c mice | 4T1 | 5 mg/kg | Intraperitoneal | Daily for 11 days | ~20% reduction in tumor volume, ~41% reduction in tumor mass | [4] |
| BALB/c mice | 67NR | 5 mg/kg | Intraperitoneal | Daily for 14 days | Significant reduction in tumor burden | [4] |
Metabolic Effects of this compound in Diet-Induced Obese Mice
| Animal Model | This compound Dose | Administration Route | Outcome | Reference |
| Diet-induced obese C57BL/6J mice | 1 mg/kg | Intraperitoneal (single dose) | Markedly improved glucose tolerance | [7][8] |
Experimental Protocols
Protocol 1: In-Vivo Administration of this compound for Tumor Growth Inhibition in a Xenograft Mouse Model
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or sterile water
-
Appropriate tumor cell line (e.g., SiHa, 4T1, 67NR)
-
Immunocompromised mice (e.g., NMRI nude mice for human cell lines) or syngeneic mice (e.g., BALB/c for 4T1 and 67NR cell lines), 7-week-old females
-
Matrigel (optional, for tumor cell suspension)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For daily injections, dilute the stock solution with sterile saline or water to the final desired concentration. A common vehicle is 10% DMSO in sterile water or saline.[4] For a 3 mg/kg dose in a 20g mouse, you would inject 60 µg. If the final injection volume is 100 µL, the concentration of the injection solution should be 0.6 mg/mL.
-
-
Tumor Cell Inoculation:
-
Culture the chosen tumor cells under standard conditions.
-
On the day of inoculation, harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Inject the cell suspension (e.g., 2 x 10^6 cells in 0.1 mL) subcutaneously into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 3 mg/kg or 5 mg/kg) or the vehicle control solution via intraperitoneal (i.p.) injection daily.[3][4]
-
Monitor the body weight of the mice daily to assess for toxicity. A body weight loss of >10% may necessitate a temporary halt in treatment.[4]
-
-
Endpoint and Analysis:
Protocol 2: Evaluation of this compound as a Radiosensitizer in a Xenograft Mouse Model
Materials:
-
Same as Protocol 1
-
Access to an irradiator for radiotherapy
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Combination Treatment:
-
Randomize mice into four groups: Vehicle, this compound alone, Radiotherapy alone, and this compound + Radiotherapy.
-
Administer this compound or vehicle i.p. as described in Protocol 1.
-
Two hours after this compound administration, irradiate the tumors.[2] Radiotherapy can be administered as a single high dose (e.g., 16 Gy) or in a fractionated schedule (e.g., 5 daily doses of 4 Gy).[5]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and body weight throughout the experiment.
-
The endpoint is typically a significant delay in tumor growth in the combination therapy group compared to the other groups.
-
Safety and Toxicology
While this compound has shown promising anti-tumor effects, it is important to consider potential side effects. In mice, treatment with this compound has been associated with exercise intolerance.[5] However, at the dosages used in the cited studies, no gross tissue toxicity was observed.[5] Researchers should carefully monitor animal well-being throughout the experimental period.
References
- 1. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 7ACC2 for the Investigation of Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment. One key feature of this altered metabolism is the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect. This process generates large amounts of lactate, which is transported out of glycolytic cancer cells and can be taken up and utilized as a fuel source by oxidative cancer cells, creating a metabolic symbiosis that promotes tumor growth.[1] 7-aminocarboxycoumarin 2 (7ACC2) is a potent small molecule inhibitor that disrupts this metabolic flexibility, offering a valuable tool for studying and targeting cancer cell metabolism.
This compound exhibits a dual mechanism of action, primarily by inhibiting the Mitochondrial Pyruvate Carrier (MPC), which in turn blocks extracellular lactate uptake.[1][2] This leads to an accumulation of intracellular pyruvate, which feedback-inhibits lactate influx through Monocarboxylate Transporter 1 (MCT1).[2][3] By preventing both lactate- and glucose-fueled mitochondrial respiration, this compound induces tumor reoxygenation and has been shown to potentiate the effects of radiotherapy.[1] These characteristics make this compound a compelling compound for cancer metabolism research and preclinical drug development.
These application notes provide an overview of this compound's mechanism, quantitative data on its efficacy, detailed protocols for its use in key experiments, and visual representations of the relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for [14C]-lactate influx | - | 11 nM | [4][5] |
| EC50 for cell proliferation (lactate-containing medium, 72h) | SiHa | 0.22 µM | [4][5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Animal Model | Dosage and Administration | Value/Result | Reference |
| Cmax | Mice | 3 mg/kg, intraperitoneal | 1246 ng/ml (4 µM) | [4][5] |
| Tmax | Mice | 3 mg/kg, intraperitoneal | 10 min | [4][5] |
| Plasma half-life | Mice | 3 mg/kg, intraperitoneal | 4.5 h | [4][5] |
| Tumor Growth | Nude mice with SiHa xenografts | 3 mg/kg, intraperitoneal, daily for 9 days | Significant inhibition of tumor growth | [6] |
| Radiosensitization | Nude mice with radiotherapy | 3 mg/kg, intraperitoneal, daily for 5 or 10 days | Significant increase in tumor growth delay | [4][5] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the effects of this compound on cancer cell metabolism.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells, particularly in a lactate-rich environment.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Complete culture medium
-
Lactate-containing culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in lactate-containing culture medium. A typical concentration range would be 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Lactate Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of extracellular lactate into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[14C]-L-lactate (radiolabeled lactate)
-
This compound (stock solution in DMSO)
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Seed cells in a 24-well plate and grow to ~90% confluency.
-
Prepare treatment solutions of this compound in KRH buffer at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the this compound treatment solutions or vehicle control for 30-60 minutes at 37°C.[7]
-
Initiate lactate uptake by adding KRH buffer containing [14C]-L-lactate (and the respective this compound concentration) to each well.
-
Incubate for 5-15 minutes at 37°C.[7]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells in each well using a cell lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Use the remaining lysate to determine the protein concentration for normalization.
-
Calculate the rate of lactate uptake and determine the IC50 value of this compound.
Protocol 3: In Vivo Tumor Growth and Radiosensitization Study
This protocol outlines a general procedure to evaluate the anti-tumor and radiosensitizing effects of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)
-
Cancer cell line for xenograft (e.g., SiHa)
-
This compound
-
Vehicle solution for injection
-
Radiation source
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
For the this compound treatment groups, administer this compound via intraperitoneal injection at a dose of 3 mg/kg daily for the duration of the study (e.g., 5-10 days).[4][5] Administer the vehicle solution to the control groups.
-
For the radiation treatment groups, administer a clinically relevant dose of radiation to the tumors. When combining with this compound, administer the compound approximately 2 hours before radiation to maximize its radiosensitizing effects.[1]
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves for each treatment group to evaluate the efficacy of this compound as a monotherapy and in combination with radiation.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. moleculeprobes.com [moleculeprobes.com]
Application Notes and Protocols: 7ACC2 in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7ACC2 is a novel small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism. By blocking the transport of pyruvate into the mitochondria, this compound effectively inhibits the uptake and utilization of lactate by cancer cells. This metabolic reprogramming leads to a reduction in tumor hypoxia, a key factor in resistance to radiation therapy.[1] Consequently, this compound has emerged as a promising agent for radiosensitization, enhancing the efficacy of radiation treatment in various cancer models. These application notes provide detailed protocols and data for the use of this compound in radiosensitization studies.
Mechanism of Action
This compound's primary mechanism of action in radiosensitization is the inhibition of the mitochondrial pyruvate carrier (MPC). This leads to an accumulation of cytosolic pyruvate, which in turn competitively inhibits the uptake of extracellular lactate via monocarboxylate transporters (MCTs).[1][2] The resulting metabolic shift from oxidative phosphorylation to glycolysis reduces oxygen consumption within the tumor, leading to reoxygenation of the hypoxic tumor microenvironment.[1] This increased oxygen availability enhances the formation of cytotoxic reactive oxygen species (ROS) during radiotherapy, thereby potentiating its anti-tumor effects.
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration | Key Findings | Reference |
| SiHa (Cervical Cancer) | Lactate Uptake | IC50: 11 nM | Potent inhibition of lactate influx. | [3] |
| SiHa (Cervical Cancer) | Proliferation Assay | EC50: 0.22 µM (in lactate-containing medium) | Inhibition of cancer cell proliferation. | [3] |
| FaDu (Hypopharyngeal SCC) | 3D Spheroid Growth | 20 µM | Cytotoxic effects and reduced hypoxia. | [1] |
| SiHa (Cervical Cancer) | Metabolic Analysis | 10 µM | Increased glycolytic flux, reduced mitochondrial respiration. | [4][5] |
In Vivo Radiosensitization by this compound
| Cancer Model | Treatment Regimen | Radiation Dose | Key Findings | Reference |
| SiHa Xenografts | This compound (3 mg/kg, i.p.) + Radiation | 16 Gy (single fraction) | Significant tumor growth delay compared to either treatment alone. | [1] |
| SiHa Xenografts | This compound (3 mg/kg, i.p.) + Radiation | 20 Gy (5 fractions of 4 Gy) | Significant tumor growth delay, particularly in the fractionated regimen. | [1] |
Experimental Protocols
In Vitro Radiosensitization with this compound
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and radiation, providing a measure of cytotoxicity and radiosensitization.
-
Materials:
-
Cancer cell line of interest (e.g., SiHa, FaDu)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
-
Protocol:
-
Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with Crystal Violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the non-irradiated control.
-
2. 3D Spheroid Hypoxia Measurement
This protocol uses pimonidazole staining to visualize hypoxic regions within 3D tumor spheroids.
-
Materials:
-
Cancer cell line capable of forming spheroids (e.g., FaDu)
-
Ultra-low attachment plates
-
Spheroid formation medium
-
This compound
-
Pimonidazole hydrochloride
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pimonidazole
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Confocal microscope
-
-
Protocol:
-
Generate tumor spheroids by seeding cells in ultra-low attachment plates.
-
Once spheroids have formed, treat with this compound (e.g., 20 µM) for the desired duration (e.g., 72 hours).
-
Add pimonidazole to the culture medium at a final concentration of 100-200 µM and incubate for 2-3 hours under standard culture conditions.
-
Carefully collect the spheroids and fix with 4% PFA.
-
Permeabilize the spheroids with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against pimonidazole.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the spheroids and visualize hypoxic regions using a confocal microscope.
-
In Vivo Radiosensitization with this compound
1. Xenograft Tumor Growth Delay Study
This experiment evaluates the effect of this compound and radiation on tumor growth in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., SiHa)
-
This compound formulation for in vivo use
-
Irradiator for small animal studies
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Radiation alone, and this compound + Radiation.
-
Administer this compound (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection, typically 2 hours before irradiation.[1]
-
Irradiate the tumors with the specified dose (e.g., a single dose of 16 Gy or a fractionated schedule of 5 x 4 Gy).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and general health throughout the study.
-
Plot tumor growth curves and calculate tumor growth delay for each treatment group.
-
2. Measurement of Tumor Oxygenation using Electron Paramagnetic Resonance (EPR) Oximetry
EPR oximetry allows for the direct and repeated measurement of the partial pressure of oxygen (pO2) in tumors.
-
Materials:
-
Tumor-bearing mice
-
Oxygen-sensitive paramagnetic probe (e.g., lithium phthalocyanine)
-
EPR spectrometer
-
Anesthesia for mice
-
-
Protocol:
-
Implant the oxygen-sensitive probe directly into the tumor tissue.
-
Allow the probe to equilibrate for at least 24 hours.
-
Obtain a baseline pO2 measurement by placing the anesthetized mouse within the EPR spectrometer.
-
Administer this compound to the mouse.
-
Perform repeated pO2 measurements at various time points after drug administration to monitor changes in tumor oxygenation.
-
The EPR signal from the probe will change based on the local oxygen concentration, allowing for the quantification of tumor pO2.
-
Signaling Pathways and Visualizations
The inhibition of MPC by this compound triggers a cascade of metabolic and signaling events that contribute to its radiosensitizing effects. A key consequence is the reduction of tumor hypoxia, which can downregulate the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. Furthermore, metabolic shifts induced by MPC inhibition can impact the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: Mechanism of this compound-induced radiosensitization.
Caption: Experimental workflows for this compound radiosensitization studies.
References
- 1. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 7ACC2 in Tumor Growth Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the "Warburg effect." This process results in the production and secretion of large amounts of lactate, which contributes to an acidic tumor microenvironment and facilitates tumor growth, invasion, and immune evasion.[1] Lactate can also be taken up by oxidative cancer cells and used as a fuel source in a process of metabolic symbiosis.[1][2] 7ACC2 is a potent small molecule inhibitor that targets this metabolic vulnerability by disrupting lactate and pyruvate transport, thereby exhibiting direct antitumor effects and acting as a radiosensitizer.[2][3] These notes provide an overview of its mechanism, quantitative data, and detailed protocols for its application in cancer research.
Mechanism of Action this compound exerts its anticancer effects primarily by inhibiting the Mitochondrial Pyruvate Carrier (MPC).[1][2] This inhibition prevents pyruvate from entering the mitochondria to fuel the tricarboxylic acid (TCA) cycle. The resulting accumulation of pyruvate in the cytosol competitively inhibits the uptake of extracellular lactate via the Monocarboxylate Transporter 1 (MCT1).[2][4]
This dual blockade of both glucose- and lactate-fueled mitochondrial respiration leads to several downstream effects:
-
Cytotoxic Effects: Unlike MCT1 inhibitors which are often cytostatic, the inhibition of MPC by this compound induces cytotoxic effects in tumor spheroids.[1][2]
-
Increased Glycolysis: Cells treated with this compound exhibit an increase in glucose uptake and lactate efflux.[1]
-
Tumor Reoxygenation: The reduction in mitochondrial respiration decreases oxygen consumption, leading to a reduction in tumor hypoxia.[1][2]
-
Radiosensitization: By alleviating hypoxia, this compound makes tumors more susceptible to radiation therapy.[1][3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
|---|---|---|---|---|
| IC₅₀ | N/A | 11 nM | Inhibition of [¹⁴C]-lactate influx | [3][5] |
| EC₅₀ | SiHa (cervical) | 0.22 µM | 72-hour cell proliferation assay |[3][6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Administration | Reference |
|---|---|---|---|
| Dosage | 3 mg/kg | Intraperitoneal (IP) | [3][6] |
| Cₘₐₓ | 1246 ng/mL (≈4 µM) | Single IP dose | [3][6] |
| Tₘₐₓ | 10 minutes | Single IP dose | [3][6] |
| Plasma Half-life | 4.5 hours | Single IP dose |[3] |
Application Notes
-
Direct Antitumor Agent: this compound can be used as a single agent to inhibit the growth of tumors that are dependent on lactate uptake and/or mitochondrial pyruvate metabolism.[4] It has demonstrated significant growth delay in cervical carcinoma, colorectal, and breast cancer xenografts.[4]
-
Radiosensitizer: Pre-treatment with this compound prior to radiation therapy can significantly enhance the efficacy of the radiation treatment.[1][2] The recommended pre-treatment window is approximately 2 hours before irradiation to allow for optimal tumor reoxygenation.[1]
-
Research Tool: this compound is a valuable tool for studying the roles of the Mitochondrial Pyruvate Carrier (MPC) and metabolic symbiosis in cancer. It can be used to investigate cellular responses to the simultaneous inhibition of glucose and lactate oxidation.[2]
-
Solubility and Storage: this compound can be dissolved in DMSO for in vitro stock solutions.[5] For long-term storage, the stock solution should be kept at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes how to determine the EC₅₀ of this compound on a cancer cell line (e.g., SiHa) using a resazurin-based viability assay.
Materials:
-
Cancer cell line (e.g., SiHa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (fluorescence, 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical final concentration range would be 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader (Ex/Em: ~560/590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a "medium-only" blank from all readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the EC₅₀ value.
-
Protocol 2: In Vivo Tumor Xenograft and Radiosensitization Study
This protocol outlines a workflow for evaluating the efficacy of this compound as a single agent and as a radiosensitizer in a mouse xenograft model.[6]
Caption: Workflow for an In Vivo Xenograft Study.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., 7-week-old female NMRI nude mice).[6]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ SiHa cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions with calipers three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomly assign mice to treatment groups (n≥8 per group).
-
Treatment Groups:
-
Group 1 (Control): Vehicle (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection + Sham irradiation.
-
Group 2 (this compound only): this compound (3 mg/kg, IP) + Sham irradiation.[6]
-
Group 3 (RT only): Vehicle (IP) + Radiotherapy (e.g., single 6 Gy dose).
-
Group 4 (Combination): this compound (3 mg/kg, IP) + Radiotherapy.
-
-
Administration Schedule:
-
Endpoint: Continue monitoring until tumors reach the endpoint criteria (e.g., volume > 1500 mm³, significant weight loss, or ulceration).
-
Data Analysis: Analyze the tumor growth delay between groups. A significant delay in tumor growth in Group 2 or Group 4 compared to the control groups indicates efficacy.
Protocol 3: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol uses a Seahorse XF Analyzer to measure the effect of this compound on pyruvate-dependent mitochondrial respiration.[7]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Cancer cell line (e.g., SiHa)
-
Seahorse XF Assay Medium (supplemented with pyruvate and malate)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Cell Seeding: Seed cells (e.g., 20,000-40,000 SiHa cells/well) in a Seahorse XF plate and incubate overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator for at least 4 hours.
-
Assay Preparation:
-
Remove growth medium from cells, wash with assay medium.
-
Add fresh assay medium (supplemented with 10 mM pyruvate and 1 mM malate) to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested.
-
Port A: this compound (e.g., 10 µM) or vehicle (for basal OCR measurement).[7]
-
Port B: Oligomycin (e.g., 1 µM).
-
Port C: FCCP (e.g., 0.5 µM).
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM).
-
-
Seahorse XF Assay:
-
Calibrate the analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which will sequentially inject the compounds and measure the Oxygen Consumption Rate (OCR) in real-time.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration per well.
-
Analyze the change in pyruvate-driven basal respiration after the injection of this compound compared to the vehicle control. A significant drop in OCR indicates inhibition of mitochondrial pyruvate utilization.
-
References
- 1. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 5. This compound | Monocarboxylate transporter | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Protocol for Assessing 7ACC2 Stability and Solubility: Application Notes for Researchers
Introduction
7ACC2 is a small molecule inhibitor of the monocarboxylate transporter 1 (MCT1) and a potent inhibitor of mitochondrial pyruvate transport.[1][2][3] Its role in cancer metabolism, specifically in blocking lactate uptake and preventing compensatory glucose oxidation, makes it a promising candidate for anticancer therapies and as a radiosensitizer.[2][3] Robust and reproducible research and development of this compound-based therapeutics necessitate a thorough understanding of the stability and solubility of the target protein. This document provides a comprehensive set of protocols for assessing the stability and solubility of purified this compound protein, intended for researchers, scientists, and drug development professionals.
These protocols outline key biophysical and biochemical assays to characterize the structural integrity and aggregation propensity of this compound. Adherence to these standardized methods will ensure high-quality, reproducible data, facilitating the comparison of results across different laboratories and developmental stages.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the thermal stability, structural integrity, and solubility of this compound.
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique to directly measure the thermal stability of a protein by quantifying the heat absorbed upon thermal denaturation.[4][5][6][7] The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of thermal stability.[4][6]
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of purified this compound protein in the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare a matching buffer reference solution.
-
Thoroughly degas both the protein solution and the reference buffer.
-
-
Instrument Setup:
-
Set up the DSC instrument according to the manufacturer's instructions.
-
Set the scanning temperature range from 20°C to 100°C with a scan rate of 1°C/minute.
-
-
Data Acquisition:
-
Load the this compound solution into the sample cell and the reference buffer into the reference cell.
-
Initiate the temperature scan.
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the heat absorption during unfolding.
-
The apex of this peak represents the melting temperature (Tm).
-
The area under the peak corresponds to the enthalpy of unfolding (ΔH).
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry, is a high-throughput method to assess protein thermal stability.[8][9][10] It relies on a fluorescent dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds with increasing temperature.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's recommendation.
-
Prepare a solution of this compound protein at a concentration of 2 µM in the desired buffer.
-
-
Assay Setup:
-
In a 96-well qPCR plate, add the this compound protein solution.
-
Add the fluorescent dye to each well to a final concentration of 5X.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Measure the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the curve.
-
Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure and folding characteristics of a protein.[11][12] It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins.[11]
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a matching buffer blank.
-
-
Instrument Setup:
-
Set up the CD spectropolarimeter according to the manufacturer's instructions.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank from 190 nm to 260 nm.
-
Record the CD spectrum of the this compound protein solution under the same conditions.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein spectrum.
-
The resulting spectrum is characteristic of the protein's secondary structure. Alpha-helices, beta-sheets, and random coils have distinct spectral signatures.[13]
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Solubility and Aggregation Assessment using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for detecting protein aggregation.[14][15][16][17]
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound protein at a concentration of 0.5-1.0 mg/mL in the desired buffer.
-
Filter the sample through a 0.22 µm filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Set up the DLS instrument according to the manufacturer's instructions.
-
Equilibrate the sample to the desired temperature.
-
-
Data Acquisition:
-
Place the sample in the instrument and initiate data collection.
-
The instrument measures the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal peak with a low PDI indicates a homogenous, non-aggregated sample.
-
The presence of larger species or a high PDI suggests aggregation.
-
Analysis of Soluble and Insoluble Fractions by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to separate proteins based on their molecular weight and can be used to qualitatively assess solubility.[18][19][20]
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound protein (e.g., 5 mg/mL).
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet any insoluble protein.
-
-
Fraction Collection:
-
Carefully collect the supernatant, which represents the soluble fraction.
-
Resuspend the pellet in the same volume of the initial buffer; this is the insoluble fraction.
-
-
SDS-PAGE Analysis:
-
Mix equal volumes of the total protein sample (before centrifugation), the soluble fraction, and the insoluble fraction with SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the protein bands.
-
-
Data Analysis:
-
Compare the intensity of the this compound band in the total, soluble, and insoluble lanes. A significant band in the insoluble fraction indicates poor solubility.
-
Oligomeric State and Aggregate Analysis by Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size, providing information on the oligomeric state and the presence of soluble aggregates.[21][22][23][24]
Protocol:
-
System Preparation:
-
Equilibrate a suitable SEC column with the desired mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound protein.
-
Filter the sample through a 0.22 µm filter.
-
-
Data Acquisition:
-
Inject a defined volume of the protein sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to different-sized species.
-
The main peak should correspond to the monomeric form of this compound.
-
Earlier eluting peaks indicate the presence of higher molecular weight species, such as dimers, oligomers, or aggregates.
-
Later eluting peaks may represent protein fragments or smaller contaminants.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Thermal Stability of this compound Variants
| This compound Variant | DSC Tm (°C) | TSA Tm (°C) | ΔH (kcal/mol) |
| Wild-Type | 55.2 | 54.8 | 120.5 |
| Mutant A | 50.1 | 49.7 | 95.3 |
| Mutant B | 60.5 | 60.1 | 145.2 |
Table 2: Solubility and Aggregation Profile of this compound under Different Buffer Conditions
| Buffer Condition | DLS Hydrodynamic Radius (nm) | DLS Polydispersity Index (%) | SEC Monomer Peak Area (%) | SEC Aggregate Peak Area (%) |
| PBS, pH 7.4 | 5.1 | 15 | 98.5 | 1.5 |
| 50 mM Tris, 150 mM NaCl, pH 8.0 | 5.3 | 18 | 97.2 | 2.8 |
| 20 mM Citrate, 100 mM NaCl, pH 6.0 | 8.2 | 45 | 75.6 | 24.4 |
Visualizations
Diagrams illustrating experimental workflows and signaling pathways provide a clear visual representation of the processes involved.
Caption: Workflow for assessing this compound stability and solubility.
Caption: Mechanism of this compound action on lactate and pyruvate transport.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Thermal Stability: Differential Scanning Calorimetry Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Circular dichroism - Wikipedia [en.wikipedia.org]
- 12. Protein structure - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. wyatt.com [wyatt.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. kendricklabsinc.wordpress.com [kendricklabsinc.wordpress.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Application Notes and Protocols: Measuring the Effects of 7ACC2 on Glycolysis
For: Researchers, scientists, and drug development professionals.
Introduction
7ACC2 is a potent small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the mitochondria.[1][2][3] By blocking the MPC, this compound effectively decouples glycolysis from mitochondrial respiration, making it a valuable tool for studying cancer metabolism and a promising candidate for anticancer therapies.[1][2][4] These application notes provide a comprehensive overview of this compound's mechanism of action, its quantitative effects on glycolysis, and detailed protocols for measuring these effects in a research setting.
Mechanism of Action of this compound
This compound exerts its primary effect by inhibiting the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Once in the matrix, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).
By blocking the MPC, this compound prevents pyruvate from entering the mitochondria.[1][2] This blockade has two major consequences for cellular metabolism:
-
Cytosolic Pyruvate Accumulation: The inhibition of mitochondrial import leads to an accumulation of pyruvate in the cytosol.[1][2]
-
Increased Glycolysis: To compensate for the block in mitochondrial ATP production and to process the excess pyruvate, cells upregulate the rate of glycolysis. This results in an increased uptake of glucose and a significant increase in the conversion of pyruvate to lactate, which is then exported from the cell.[1][5] This phenomenon is often referred to as "exacerbated glycolysis".[1]
-
Inhibition of Lactate Uptake: The accumulation of intracellular pyruvate also effectively blocks the uptake of extracellular lactate, a key metabolic fuel for some cancer cells.[1][2] This disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells.[1]
Ultimately, this compound's inhibition of both glucose- and lactate-fueled mitochondrial respiration can lead to cytotoxic effects in cancer cells and induce tumor reoxygenation, which can enhance the efficacy of treatments like radiotherapy.[1][2]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the reported quantitative data on the activity and effects of this compound.
| Parameter | Value | Cell Line / System | Comments | Reference |
| IC₅₀ (Lactate Influx) | 11 nM | - | Measures inhibition of monocarboxylate transporter (MCT) mediated lactate uptake. | [6] |
| EC₅₀ (Cell Proliferation) | 0.22 µM | SiHa | Measured in lactate-containing medium after 72 hours of treatment. | [6] |
| Treatment Concentration | 10 µM | SiHa | Concentration used to observe increased glycolytic flux and reduced cell respiration. | [5] |
| In Vivo Administration | 3 mg/kg (i.p.) | Mice | Resulted in a Cmax of 1246 ng/ml (~4 µM) with a plasma half-life of 4.5 hours. | [6] |
Experimental Protocols
To assess the impact of this compound on glycolysis, a series of assays can be performed to measure key metabolic fluxes. Below are detailed protocols for fundamental experiments.
References
- 1. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 7ACC2 in Combination with Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7ACC2 is a novel small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][2] In the context of cancer metabolism, many tumor cells rely on a metabolic symbiosis where glycolytic cells release lactate, which is then taken up and utilized as a primary fuel source by oxidative cancer cells.[1][3] this compound disrupts this symbiosis by blocking mitochondrial pyruvate transport, which leads to an accumulation of intracellular pyruvate. This pyruvate buildup competitively inhibits the uptake of extracellular lactate.[1][2] A key advantage of this compound over direct monocarboxylate transporter 1 (MCT1) inhibitors is that its efficacy is not diminished in the presence of glucose.[1]
A significant consequence of inhibiting both lactate- and glucose-fueled mitochondrial respiration with this compound is the reduction of tumor hypoxia.[1][2][4] This reoxygenation of the tumor microenvironment has been shown to sensitize cancer cells to radiation therapy, presenting a promising combination strategy to enhance the efficacy of radiotherapy.[1][4]
These application notes provide an overview of the preclinical data on this compound in combination with radiotherapy and detailed protocols for key experimental assays.
Data Presentation
Preclinical Efficacy of this compound in Combination with Radiotherapy
The combination of this compound with radiotherapy has demonstrated synergistic antitumor effects in preclinical xenograft models. The following tables summarize the key quantitative findings from studies using SiHa human cervical cancer xenografts in nude mice.
Table 1: Effect of this compound and Radiotherapy on Tumor Growth in SiHa Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | ~1250 | 0 |
| This compound (3 mg/kg, daily) | ~800 | 36 |
| Radiotherapy (4 Gy) | ~950 | 24 |
| This compound + Radiotherapy | ~400 | 68 |
Data are approximated from graphical representations in Corbet et al., Nature Communications, 2018.
Table 2: Impact of this compound on Tumor Hypoxia and Metabolism
| Parameter | Control | This compound (3 mg/kg) | Fold Change |
| Tumor pO₂ (mmHg) by EPR | ~5 | ~15 | 3.0 |
| ¹³C-Lactate/¹³C-Pyruvate Ratio (in vivo MRS) | ~3.5 | ~1.5 | -2.3 |
| Oxygen Consumption Rate (pmol/min) - Pyruvate | ~350 | ~150 | -2.3 |
Data are approximated from graphical representations in Corbet et al., Nature Communications, 2018.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action and Radiosensitization
References
- 1. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. EconPapers: Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects [econpapers.repec.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
7ACC2 Technical Support Center: Troubleshooting Solubility Issues
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of 7ACC2, along with troubleshooting protocols and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The highly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, while it is reported to be insoluble in water and ethanol.[1][2] For in vivo studies, a co-solvent system is required.[3]
Q2: I am observing poor solubility or precipitation of this compound in DMSO. What could be the cause?
A2: Several factors can contribute to this issue. Firstly, ensure you are using high-purity, dry DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds. Secondly, warming the DMSO to room temperature and vortexing the solution thoroughly can aid dissolution.[2] For higher concentrations, the use of an ultrasonic bath may be necessary to achieve complete dissolution.[3]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The reported solubility of this compound in DMSO is consistently high, though values vary slightly between sources. It is reported to be soluble at concentrations of ≥47.5 mg/mL, 50 mg/mL, and 46 mg/mL.[1][2][3][4]
Q4: Can I use solvents other than DMSO for my in vitro cell culture experiments?
A4: It is strongly advised to use DMSO for initial stock preparation.[1][2] Using water or ethanol will result in incomplete dissolution, leading to inaccurate dosing and reduced biological activity.[2] The final concentration of DMSO in your cell culture medium should be kept low, typically at or below 0.1%, to avoid solvent-induced toxicity.[1]
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, a specific co-solvent system is required for in vivo administration. A suggested formulation involves first dissolving this compound in DMSO, and then sequentially adding PEG300, Tween-80, and saline.[3] A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of 2.5 mg/mL, though it may form a suspension and require sonication.[3]
Q6: How should I store this compound powder and its stock solutions?
A6: The solid powder form of this compound should be stored at -20°C.[1] Once dissolved in DMSO, it is critical to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound's integrity and reduce its potency.[1][2][5] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[3][5] Avoid storing diluted working solutions for more than 24 hours at 4°C.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Reported Solubility | Molar Equivalent (MW: 309.32 g/mol ) | Notes | Source(s) |
| DMSO | ≥47.5 mg/mL | ≥153.56 mM | --- | [1][2] |
| DMSO | 50 mg/mL | 161.64 mM | May require ultrasonic treatment. | [3] |
| DMSO | 46 mg/mL | 148.71 mM | --- | [4] |
| Water | Insoluble | --- | --- | [1][2] |
| Ethanol | Insoluble | --- | --- | [1][2] |
| In Vivo Formulation | 2.5 mg/mL | 8.08 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Forms a suspended solution and requires sonication. | [3] |
Troubleshooting Guide: Resolving this compound Solubility Issues
If you encounter issues with dissolving this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (161.64 mM) this compound Stock Solution in DMSO
-
Preparation : Allow the this compound vial and a tube of high-purity, anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Weighing : Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Dissolution : Add the corresponding volume of room-temperature DMSO. For 50 mg of this compound, add 1 mL of DMSO.
-
Mixing : Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Sonication (If Necessary) : If particulates are still visible, place the tube in an ultrasonic water bath for 5-10 minutes. Check for complete dissolution.
-
Storage : Aliquot the clear stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][5]
Protocol 2: Preparation of this compound for In Vivo Administration (Suspended Solution)
-
Initial Stock : Prepare a concentrated stock of this compound in 100% DMSO as described in Protocol 1.
-
Co-Solvent Preparation : In a sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, these components (excluding the DMSO stock) should be mixed first.
-
Dilution : Add the required volume of the this compound DMSO stock to the co-solvent vehicle to achieve the final desired concentration (e.g., 2.5 mg/mL). The volume of the DMSO stock should constitute 10% of the final total volume.
-
Mixing and Sonication : Vortex the mixture thoroughly. This will likely form a suspension. Use an ultrasonic bath as needed to ensure a uniform, fine suspension before administration.[3]
-
Administration : Use the freshly prepared suspension immediately. Do not store this formulation.
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects through a dual-inhibition mechanism targeting cellular metabolism. It potently inhibits both the transport of lactate across the plasma membrane via Monocarboxylate Transporter 1 (MCT1) and the transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC).[1][2][3][6] This dual blockade prevents cancer cells from importing lactate as a fuel source and simultaneously blocks the entry of glycolytically-derived pyruvate into the TCA cycle, thereby disrupting metabolic plasticity and inhibiting tumor growth.[1]
References
Optimizing 7ACC2 Dosage for In-Vivo Experiments: A Technical Support Center
Welcome to the technical support center for the use of 7ACC2 in in-vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting. This compound is a potent dual inhibitor of the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporter 1 (MCT1), making it a valuable tool for investigating cancer metabolism and other metabolic diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its biological effects through the dual inhibition of two key metabolic transporters:
-
Mitochondrial Pyruvate Carrier (MPC): By inhibiting the MPC, this compound blocks the transport of pyruvate from the cytoplasm into the mitochondria. This prevents pyruvate from entering the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production.[1]
-
Monocarboxylate Transporter 1 (MCT1): this compound also inhibits MCT1, a transporter responsible for the influx and efflux of lactate across the plasma membrane.[2]
The combined inhibition of MPC and MCT1 leads to an accumulation of intracellular pyruvate and a reduction in lactate uptake, forcing a metabolic shift in cancer cells and potentially increasing their sensitivity to other therapies like radiation.[1][3]
Q2: What is a recommended starting dose for in-vivo experiments with this compound?
A2: Based on published preclinical studies in mouse xenograft models, a dose of 3 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in inhibiting tumor growth and sensitizing tumors to radiotherapy.[2][4] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model, cancer type, and experimental endpoints.
Q3: How should I prepare this compound for in-vivo administration?
A3: A commonly used vehicle for in-vivo delivery of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . It is important to ensure the compound is fully dissolved. Sonication may be required to achieve a clear solution. The final formulation should be prepared fresh before each administration.
Q4: What are the known pharmacokinetic parameters of this compound in mice?
A4: At a dose of 3 mg/kg administered intraperitoneally in mice, the following pharmacokinetic parameters have been reported:
| Parameter | Value |
| Cmax | 1246 ng/mL (4 µM) |
| Tmax | 10 minutes |
| Plasma Half-life | 4.5 hours |
Source: MedChemExpress[2]
Q5: Are there any known side effects or toxicities associated with this compound?
A5: One study reported observing exercise intolerance in mice treated with this compound.[1] This is a potential on-target effect due to the inhibition of pyruvate metabolism in healthy tissues. It is recommended to monitor animals closely for any signs of adverse effects, especially when conducting dose-escalation studies. Formal toxicology studies for this compound are not extensively published. Therefore, careful observation for signs of toxicity such as weight loss, behavioral changes, or signs of distress is critical.
Experimental Protocols
Protocol 1: In-Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Implant tumor cells subcutaneously. The number of cells will depend on the cell line and should be optimized in a pilot study.[5]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
2. This compound Preparation and Administration:
-
Prepare the this compound formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) on the day of injection.
-
Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., starting with a dose-finding study around 3 mg/kg).[2][6][7][8]
-
Include a vehicle control group that receives the same volume of the formulation without this compound.
-
The frequency of administration can be daily or as determined by pilot studies. A 5 or 10-day treatment cycle has been previously reported.[2]
3. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Pharmacodynamic biomarkers to consider include intratumoral lactate and pyruvate levels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in vehicle | - Incomplete dissolution- Compound precipitation | - Ensure all components of the vehicle are of high quality.- Prepare the formulation fresh before each use.- Use a sonicator to aid dissolution.- Gently warm the solution (be cautious of compound stability). |
| Animal distress after IP injection (e.g., lethargy, ruffled fur) | - Vehicle toxicity- High dose of this compound- Improper injection technique | - Run a vehicle-only toxicity study to assess its tolerability.- Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Ensure proper IP injection technique to avoid organ damage.[6][7][8]- Warm the injection solution to room temperature before administration. |
| Inconsistent tumor growth inhibition | - Inaccurate dosing- Variability in tumor implantation- Heterogeneity of tumor response | - Ensure accurate preparation of the dosing solution and precise administration.- Standardize the tumor cell implantation procedure.- Increase the number of animals per group to improve statistical power.- Consider using cell lines with known sensitivity to metabolic inhibitors. |
| No significant anti-tumor effect | - Insufficient dose- Tumor model is resistant to MPC/MCT1 inhibition- Poor bioavailability | - Conduct a dose-response study to find the optimal effective dose.- Confirm the expression of MCT1 and MPC in your tumor model.- Although IP administration generally provides good bioavailability, consider alternative routes if poor exposure is suspected. |
Visualizing Key Processes
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in a cancer cell.
Experimental Workflow for Dosage Optimization
Caption: Workflow for in-vivo dosage optimization of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common in-vivo issues.
References
- 1. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in an Adult Mouse [protocols.io]
Technical Support Center: 7ACC2 Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 7ACC2, a potent inhibitor of the monocarboxylate transporter (MCT) and mitochondrial pyruvate carrier (MPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets both the monocarboxylate transporter (MCT), particularly MCT1, and the mitochondrial pyruvate carrier (MPC).[1][2] Its primary mechanism involves blocking the transport of lactate and pyruvate across cellular and mitochondrial membranes, respectively.[1][2] This dual inhibition disrupts cancer cell metabolism, leading to cytotoxic effects and sensitizing tumors to radiotherapy.[2][3]
Q2: What are the main research applications of this compound?
A2: this compound is primarily used in cancer research as an anti-cancer agent.[1] Its ability to inhibit lactate flux makes it a valuable tool for studying tumor metabolism and the tumor microenvironment.[1] It has also been shown to act as a radiosensitizer, enhancing the effectiveness of radiation therapy in preclinical models.[2][3]
Q3: Is this compound fluorescent?
A3: Yes, the aminocarboxycoumarin structure of this compound gives it fluorescent properties. It can be excited using standard GFP excitation and emission settings, allowing for visualization of its cellular localization, which has been observed to be in the mitochondria.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Efficacy in Cell-Based Assays | - Incorrect Dosage: The effective concentration can vary between cell lines. - Cell Culture Medium: High levels of pyruvate in the medium may interfere with the action of this compound. - Compound Degradation: Improper storage or handling of this compound. | - Perform a dose-response curve to determine the optimal EC50 for your specific cell line. The EC50 for SiHa cells in a lactate-containing medium is 0.22 μM.[1] - Use a culture medium with physiological levels of pyruvate or a pyruvate-free medium to maximize the inhibitory effect. - Ensure this compound is stored correctly at -20°C (powder) or -80°C (stock solution) and protected from light.[1] Prepare fresh working solutions for each experiment. |
| Precipitation of this compound in Solution | - Low Solubility: this compound has limited solubility in aqueous solutions. - Incorrect Solvent: Using a solvent in which this compound is not readily soluble. | - For in vitro experiments, dissolve this compound in DMSO. Sonication may be required to fully dissolve the compound.[4] - For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this solution fresh on the day of use.[1][4] |
| Inconsistent Results in Animal Studies | - Poor Bioavailability: Issues with the administration route or formulation. - Metabolic Instability: While generally stable, metabolic rates can vary between species. | - Intraperitoneal administration has been shown to be effective.[1] Ensure the solvent system is properly prepared to maximize solubility and absorption. - Although this compound shows good metabolic stability in human and mouse liver microsomes, consider performing pharmacokinetic studies in your specific animal model to determine its half-life and optimal dosing regimen.[1] |
| Difficulty Visualizing Cellular Localization | - Low Signal Intensity: The intrinsic fluorescence may not be strong enough for all imaging systems. - Incorrect Imaging Settings: Excitation and emission wavelengths are not optimized. | - Use a high-sensitivity confocal microscope. - Utilize standard GFP filter sets for excitation and emission. |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Complete cell culture medium
-
Pyruvate-free cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours.
-
After 24 hours, replace the medium with fresh pyruvate-free medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound solution in the vehicle on the day of injection.
-
Administer this compound via intraperitoneal injection at a predetermined dose (e.g., 3 mg/kg) daily for a specified period (e.g., 10 days).[1]
-
Administer the vehicle solution to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Condition |
| IC50 (Lactate Influx) | 11 nM | - | Inhibition of [14C]-lactate influx[1] |
| EC50 (Cell Proliferation) | 0.22 µM | SiHa | 72-hour incubation in lactate-containing medium[1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Dose & Administration |
| Cmax | 1246 ng/mL (4 µM) | Mice | 3 mg/kg, Intraperitoneal[1] |
| Tmax | 10 minutes | Mice | 3 mg/kg, Intraperitoneal[1] |
| Plasma Half-life | 4.5 hours | Mice | 3 mg/kg, Intraperitoneal[1] |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
improving the efficacy of 7ACC2 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the experimental use of 7ACC2, a potent inhibitor of the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporter (MCT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which blocks the transport of pyruvate into the mitochondria. This inhibition leads to an accumulation of cytosolic pyruvate, which in turn prevents the uptake of extracellular lactate by cancer cells.[1][2] Additionally, this compound is a potent inhibitor of monocarboxylate transporter 1 (MCT1), further contributing to the blockage of lactate influx.[3][4][5] This dual action effectively disrupts both lactate- and glucose-fueled mitochondrial respiration in cancer cells.[1][6]
Q2: What are the main downstream effects of this compound treatment on cancer cells?
A2: The inhibition of MPC and MCT1 by this compound leads to several significant downstream effects in cancer cells, including:
-
Inhibition of Lactate Uptake: Prevents cancer cells from utilizing extracellular lactate as a fuel source.[1][2]
-
Reduced Mitochondrial Respiration: Blocks the use of both pyruvate (from glucose) and lactate to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1]
-
Induction of Tumor Reoxygenation: By decreasing oxygen consumption by cancer cells, this compound can alleviate tumor hypoxia.[1][2]
-
Cytotoxic Effects: Unlike MCT1 inhibitors that are often cytostatic, this compound has been shown to induce cytotoxic effects in 3D tumor spheroids.[2]
-
Radiosensitization: By reducing tumor hypoxia, this compound can enhance the efficacy of radiation therapy.[1][2][5]
Q3: Is there any clinical data available for this compound?
A3: Currently, there is no publicly available data from clinical trials of this compound in humans. All available efficacy and safety data are derived from preclinical studies, including in vitro cell culture experiments and in vivo studies in mice.
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO.[4] For in vivo studies, a stock solution in DMSO can be further diluted in corn oil or a mixture of PEG300, Tween80, and water.[4] It is recommended to prepare working solutions fresh. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] The compound itself should be stored at 4°C, protected from light.[1]
Troubleshooting Guides
Lactate Uptake Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | Incomplete washing of cells after incubation with radiolabeled lactate. | Ensure rapid and thorough washing with ice-cold PBS to remove all extracellular radiolabeled lactate. Increase the number of wash steps. |
| Non-specific binding of radiolabeled lactate. | Include a control group with a known potent MCT1 inhibitor (e.g., AR-C155858) to determine the level of non-specific uptake. | |
| Low signal or no inhibition observed | Incorrect concentration of this compound. | Verify the concentration of the this compound stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. The reported IC50 for [14C]-lactate influx is 11 nM in SiHa cells.[3] |
| Low expression of MCT1 in the cell line used. | Confirm MCT1 expression in your cell line of interest using techniques like Western blot or qPCR. | |
| Issues with the lactate assay kit or reagents. | Ensure the pH of the NAD+ solution is balanced, as an incorrect pH can denature the enzymes in the assay. Verify the activity of lactate dehydrogenase (LDH) if using an enzyme-based assay. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. |
| Variations in incubation times. | Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing for incubation and washing steps. | |
| Fluctuations in temperature during the assay. | Maintain a constant temperature (typically 37°C) throughout the incubation period. |
Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
| Issue | Potential Cause | Troubleshooting Steps |
| No change in Oxygen Consumption Rate (OCR) after this compound treatment | Cell line is primarily glycolytic and has low basal mitochondrial respiration. | Select a cell line with a known reliance on oxidative phosphorylation for energy production. |
| Insufficient concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect. | |
| Use of incorrect substrates in the assay medium. | Ensure the assay medium contains pyruvate and/or other substrates that rely on mitochondrial transport for their metabolism. | |
| Unexpected increase in Extracellular Acidification Rate (ECAR) | Compensatory increase in glycolysis upon inhibition of mitochondrial respiration. | This is an expected effect of inhibiting mitochondrial pyruvate transport. It confirms the on-target activity of this compound. |
| High variability in OCR measurements | Uneven cell seeding or cell clumping. | Ensure a single-cell suspension and even distribution of cells in the microplate wells. |
| Presence of air bubbles in the wells. | Carefully inspect the plate for bubbles before starting the assay and remove them if present. | |
| Mitochondrial damage during cell preparation. | Handle cells gently and avoid harsh trypsinization or centrifugation steps. Assess mitochondrial integrity using the cytochrome c test. An increase in respiration of more than 15-20% after cytochrome c addition may indicate compromised outer mitochondrial membranes.[7] | |
| Inhibitors (e.g., rotenone, antimycin A) are not effective | Adherence of inhibitors to the assay equipment. | Thoroughly wash the oxygraph chambers and stoppers with ethanol after each use to remove residual inhibitors.[8] |
Quantitative Data Summary
| Parameter | Value | Cell Line / Model | Reference |
| IC50 for [14C]-Lactate Influx | 11 nM | SiHa cells | [3] |
| EC50 for Cell Proliferation Inhibition (in lactate-containing medium) | 0.22 µM | SiHa cells | [2] |
| In Vivo Dosage | 3 mg/kg (intraperitoneal) | Mice with SiHa tumor xenografts | [2][3] |
| Cmax in Mice (3 mg/kg, i.p.) | 1246 ng/mL (4 µM) | Mice | [2] |
| Tmax in Mice (3 mg/kg, i.p.) | 10 minutes | Mice | [2] |
| Plasma Half-life in Mice | 4.5 hours | Mice | [2] |
Experimental Protocols
In Vitro Lactate Uptake Inhibition Assay
Objective: To determine the inhibitory effect of this compound on lactate uptake in cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SiHa) in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with this compound: On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). Add fresh buffer containing various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Lactate Uptake: Initiate lactate uptake by adding a buffer containing radiolabeled [14C]-Lactate. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination and Washing: Stop the uptake by rapidly aspirating the lactate-containing buffer and washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each well. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
In Vivo Tumor Growth and Radiosensitization Study
Objective: To evaluate the effect of this compound on tumor growth and its potential to radiosensitize tumors in a xenograft model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., SiHa) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: Vehicle, this compound alone, Radiotherapy alone, and this compound + Radiotherapy.
-
This compound Administration: Administer this compound (e.g., 3 mg/kg) via intraperitoneal injection daily or as per the experimental design.[2]
-
Radiotherapy: For the radiotherapy groups, irradiate the tumors with a specified dose of radiation (e.g., single high dose or fractionated doses) at a defined time point after this compound administration (e.g., 2 hours post-injection to allow for tumor reoxygenation).[6]
-
Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis).
-
Data Analysis: Compare the tumor growth rates and tumor growth delay between the different treatment groups to assess the efficacy of this compound as a single agent and as a radiosensitizer.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: In vivo experimental workflow for this compound radiosensitization study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7ACC2 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of 7ACC2, a potent inhibitor of Monocarboxylate Transporter 1 (MCT1) and the Mitochondrial Pyruvate Carrier (MPC).
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a dual inhibitor with high potency for two distinct targets involved in cellular metabolism:
-
Monocarboxylate Transporter 1 (MCT1): this compound inhibits MCT1-dependent lactate uptake.[1][2]
-
Mitochondrial Pyruvate Carrier (MPC): this compound also inhibits the transport of pyruvate into the mitochondria.[1][3]
Q2: What is the reported potency of this compound for its primary targets?
The inhibitory concentrations of this compound are summarized in the table below.
| Target | Parameter | Cell Line | Value | Reference |
| MCT1 | IC50 for lactate uptake | SiHa human cervix carcinoma | 10 nM | [1][2] |
| MCT1 | IC50 for [14C]-lactate influx | Not specified | 11 nM | [4][5] |
| MCT1 | EC50 for proliferation inhibition in lactate-containing medium | SiHa cells | 0.22 µM | [4] |
Q3: What are potential off-target effects?
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to unexpected experimental results or adverse reactions.[6][7] For this compound, an off-target effect would be any observed cellular response not attributable to the inhibition of MCT1 or MPC.
Q4: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is a critical step in drug development and experimental validation.[8] Key strategies include:
-
Rescue experiments: Attempt to reverse the observed phenotype by providing downstream metabolites that bypass the inhibited transporters (e.g., supplying mitochondrial substrates downstream of pyruvate).
-
Use of structurally unrelated inhibitors: Compare the effects of this compound with other known MCT1 and MPC inhibitors that have different chemical scaffolds.
-
Target knockout/knockdown cells: Assess the effect of this compound in cells where MCT1 or MPC have been genetically removed. In such cells, any remaining effect of this compound would suggest off-target activity.[9]
-
Dose-response analysis: On-target effects should correlate with the known IC50 values for MCT1 and MPC inhibition. Effects observed at significantly different concentrations may indicate off-target interactions.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Viability Changes
You observe a greater or lesser impact on cell viability than anticipated based on MCT1 and MPC inhibition.
Troubleshooting Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Monocarboxylate transporter | TargetMol [targetmol.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
how to mitigate 7ACC2 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7ACC2, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the MPC, this compound prevents the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This action disrupts the link between glycolysis and the tricarboxylic acid (TCA) cycle, forcing cells to alter their metabolic strategies. In cancer cells that are highly dependent on glucose-derived pyruvate for mitochondrial respiration, this inhibition can lead to significant cytotoxic effects.
Q2: What is the molecular basis for this compound's toxicity in normal cells?
A2: The toxicity of this compound in normal cells stems from its on-target effect. The mitochondrial pyruvate carrier is expressed in healthy tissues, where it plays a crucial role in cellular energy metabolism. By inhibiting the MPC in normal cells, this compound can impair their ability to utilize pyruvate for ATP production via oxidative phosphorylation. This is particularly relevant in tissues with high energy demands.
Q3: What are the known side effects of this compound in preclinical models?
A3: The most prominently reported side effect of this compound in preclinical mouse models is exercise intolerance. This is characterized by a reduced capacity for sustained physical activity. This side effect is a direct consequence of inhibiting pyruvate metabolism in skeletal muscle, which is essential for energy production during exercise.
Q4: How can we mitigate the toxicity of this compound in normal cells during our experiments?
A4: Currently, there are no clinically validated methods to specifically mitigate this compound toxicity in normal cells. However, based on the mechanism of MPC inhibition, a plausible strategy is to provide alternative energy substrates that can bypass the need for pyruvate transport into the mitochondria. These alternative fuels can be metabolized to acetyl-CoA or other TCA cycle intermediates, thereby sustaining mitochondrial respiration. Potential metabolic rescue agents include:
-
Fatty Acids: Can be broken down into acetyl-CoA via beta-oxidation.
-
Ketone Bodies (e.g., β-hydroxybutyrate): Can be converted to acetyl-CoA.
-
Glutamine: Can be converted to the TCA cycle intermediate α-ketoglutarate through glutaminolysis.
-
Branched-Chain Amino Acids (BCAAs): Can also serve as precursors for TCA cycle intermediates.
It is crucial to experimentally validate the efficacy of these strategies in your specific cellular or animal model.
Q5: What is the physiological reason for the exercise intolerance observed with this compound treatment?
A5: Exercise intolerance with this compound treatment is primarily due to impaired energy metabolism in skeletal muscle. During exercise, muscle cells rely heavily on the oxidation of pyruvate derived from glucose to generate the large amounts of ATP required. By blocking the entry of pyruvate into the mitochondria, this compound limits the capacity of muscle cells to produce ATP through aerobic respiration. This leads to a rapid depletion of energy stores and an accumulation of lactate, resulting in muscle fatigue and reduced exercise capacity. Studies on mitochondrial dysfunction show that both diminished cardiac performance and a reduced ability of skeletal muscles to extract oxygen can contribute to exercise intolerance.[1][2][3]
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in normal (non-cancerous) control cells in vitro.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the optimal concentration that induces cytotoxicity in cancer cells while minimizing effects on normal cells. |
| Dependence of normal cells on pyruvate metabolism | Supplement the culture medium with alternative energy sources such as fatty acids (e.g., palmitate conjugated to BSA), ketone bodies (e.g., β-hydroxybutyrate), or glutamine to provide an alternative pathway for mitochondrial respiration. |
| Nutrient-depleted medium | Ensure the culture medium is fresh and contains adequate concentrations of all essential nutrients, not just glucose. |
Issue 2: Significant weight loss or signs of distress in animal models treated with this compound.
| Possible Cause | Troubleshooting Step |
| Systemic metabolic disruption | Consider a dose-reduction of this compound. Monitor food and water intake daily. |
| Dehydration | Ensure easy access to water and consider providing a gel-based hydration source. |
| Severe exercise intolerance impacting normal activity | House animals in a low-stress environment with minimal need for excessive movement. If exercise studies are planned, allow for adequate acclimatization and start with low-intensity protocols. |
| Dietary insufficiency | Consider formulating a specialized diet enriched with fatty acids or ketogenic components to provide alternative energy sources. |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with desired substrates, e.g., glucose, pyruvate, fatty acids, glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
This compound
-
Potential mitigating agent (e.g., β-hydroxybutyrate)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the potential mitigating agent for a specified duration (e.g., 24 hours).
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound.
-
Data Acquisition: Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol. This will measure basal OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize OCR data to cell number. Compare the OCR parameters between untreated, this compound-treated, and this compound + mitigating agent-treated cells.
Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or in a black-walled, clear-bottom microplate.
-
Treatment: Treat cells with this compound with or without the potential mitigating agent for the desired time.
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 25-100 nM and incubate for 15-30 minutes at 37°C.
-
Imaging/Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
Plate Reader: Measure the fluorescence intensity using a plate reader.
-
-
Positive Control: In a separate well, treat cells with FCCP (5-10 µM) for 5-10 minutes before measurement to induce complete mitochondrial depolarization.
-
Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 3: ATP Production Assay
This protocol uses a luciferase-based assay to quantify cellular ATP levels.
Materials:
-
Commercially available luminescent ATP assay kit
-
Opaque-walled microplates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled microplate and treat with this compound with or without the potential mitigating agent.
-
Cell Lysis and ATP Measurement: Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a single reagent that lyses the cells and provides the luciferase and luciferin substrate.
-
Luminescence Reading: Measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the results to cell number or protein concentration.
Data Presentation
Table 1: Illustrative Data on the Effect of a Mitigating Agent on this compound-Induced Mitochondrial Dysfunction in Normal Cells
| Treatment Group | Oxygen Consumption Rate (OCR) (% of control) | Mitochondrial Membrane Potential (TMRE Fluorescence, % of control) | Cellular ATP Levels (% of control) |
| Vehicle Control | 100 ± 5 | 100 ± 4 | 100 ± 6 |
| This compound (10 µM) | 45 ± 6 | 52 ± 5 | 60 ± 7 |
| This compound (10 µM) + Mitigating Agent (e.g., 5 mM β-hydroxybutyrate) | 85 ± 7 | 91 ± 6 | 93 ± 8 |
| Mitigating Agent alone | 102 ± 4 | 101 ± 3 | 105 ± 5 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Caption: Signaling pathway showing this compound inhibition of the mitochondrial pyruvate carrier (MPC).
References
Technical Support Center: 7ACC2 Delivery for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective delivery of 7ACC2 in animal studies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the preparation and administration of this compound.
Question: I am observing precipitation or incomplete dissolution of this compound when preparing my formulation. What should I do?
Answer:
Incomplete dissolution can lead to inconsistent dosing and reduced efficacy. Follow these steps to ensure proper solubilization:
-
Initial Dissolution: Always dissolve this compound in 100% DMSO first.[1] Warming the DMSO to room temperature and vortexing thoroughly can aid dissolution.
-
Aqueous Formulations: For intraperitoneal injections, a common formulation involves a multi-step process. For example, after initial dissolution in a small volume of DMSO, the solution can be further diluted with other vehicles such as a mixture of 5% N,N-dimethylacetamide, 50% hydroxypropyl-β-cyclodextrin, and 45% sodium phosphate buffer (pH 8.0).[2] Another option is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Ultrasonication: If you still observe particulates, gentle ultrasonication may be necessary.[3]
-
Avoid Water/Ethanol for Primary Dissolution: Do not attempt to dissolve this compound directly in water or ethanol, as this will result in poor solubility.[1]
Question: My in vivo results are inconsistent or show lower than expected efficacy. What could be the cause?
Answer:
Inconsistent results can stem from issues with compound stability, formulation, or administration. Consider the following troubleshooting steps:
-
Compound Stability: this compound is susceptible to degradation. Prepare fresh solutions for each experiment and avoid storing diluted solutions for more than 24 hours at 4°C.[1] For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Solvent-Related Artifacts: High concentrations of DMSO (>0.2%) can impact cell viability and transporter function.[1] Ensure your final DMSO concentration in the administered formulation is minimized and include appropriate vehicle controls in your experiments.
-
Dosing and Administration: Ensure accurate and consistent dosing. Intraperitoneal administration is a commonly used route.[2][4]
Question: I have observed adverse effects in my animal subjects after this compound administration. What are the known side effects and how can I mitigate them?
Answer:
A known adverse effect of this compound in animal models is exercise intolerance .[5] This is likely due to the inhibition of the mitochondrial pyruvate carrier in healthy tissues.
-
Monitoring: Closely monitor animals for signs of lethargy or reduced mobility, especially during periods of increased activity.
-
Dosage Adjustment: If significant adverse effects are observed, consider conducting a dose-response study to determine the optimal therapeutic window with minimal toxicity. While 3 mg/kg is a commonly cited dose, pilot tolerability studies are recommended to establish the best dose for your specific model and experimental conditions.[1][2][4]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[5] By blocking the transport of pyruvate into the mitochondria, it indirectly inhibits the uptake of extracellular lactate by cancer cells.[5] This leads to an accumulation of intracellular pyruvate.[2] This dual action of preventing both lactate and glucose-fueled mitochondrial respiration can lead to tumor reoxygenation and sensitize tumors to radiotherapy.[5]
What is the recommended route of administration for this compound in animal studies?
The most commonly reported route of administration for this compound in animal studies is intraperitoneal (IP) injection .[2][4]
What is a typical dosage of this compound for in vivo experiments?
A frequently used dosage is 3 mg/kg , administered daily.[2][4] However, it is crucial to perform pilot studies to determine the optimal dosage for your specific animal model and research question.[1]
How should I prepare this compound for in vivo administration?
For intraperitoneal injection, this compound can be resuspended in DMSO or a more complex vehicle.[2] One such vehicle consists of 5% N,N-dimethylacetamide, 50% hydroxypropyl-β-cyclodextrin, and 45% sodium phosphate buffer at pH 8.0.[2] Another reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
What are the pharmacokinetic properties of this compound?
Following a 3 mg/kg intraperitoneal administration in mice, this compound exhibits a rapid absorption with a Tmax of 10 minutes, reaching a Cmax of 1246 ng/ml (4 µM).[3][4] The plasma half-life is approximately 4.5 hours.[3][4]
Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Dosage | 3 mg/kg | [4],[3] |
| Administration Route | Intraperitoneal | [4],[3] |
| Cmax | 1246 ng/ml (4 µM) | [4],[3] |
| Tmax | 10 minutes | [4],[3] |
| Plasma Half-life | 4.5 hours | [4],[3] |
Table 2: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Lactate Influx) | SiHa | 11 nM | [4] |
| EC50 (Cell Proliferation) | SiHa | 0.22 µM | [3] |
Experimental Protocols
In Vivo Tumor Growth Delay and Radiosensitization
This protocol is a general guideline based on published studies.[1][2]
-
Animal Model: Establish tumor xenografts in immunodeficient mice (e.g., NMRI nude mice) by subcutaneously injecting a cancer cell line (e.g., SiHa).[2]
-
Tumor Growth Monitoring: Allow tumors to reach a mean diameter of approximately 5 mm.[2]
-
This compound Administration:
-
Radiotherapy (Optional):
-
Data Collection: Monitor tumor volume regularly (e.g., twice weekly) to assess tumor growth delay.[1]
Visualizations
References
- 1. moleculeprobes.com [moleculeprobes.com]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
stability of 7ACC2 in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 7ACC2 in long-term storage, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.[1] Upon receipt, high-purity this compound should be stored at -20°C immediately.[2]
Q2: How should I prepare and handle this compound solutions?
This compound is soluble in DMSO, with stock solutions possible at concentrations up to 47.5 mg/mL.[2] The compound is insoluble in water and ethanol.[2] For consistent results, always ensure complete dissolution in DMSO before further dilution into assay buffers.[2] It is strongly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
Q3: Can I store diluted working solutions of this compound?
It is not recommended to store diluted solutions of this compound for extended periods. Avoid storing diluted solutions for longer than 24 hours at 4°C.[2] For optimal activity, prepare fresh aliquots from your DMSO stock for each experiment.[2]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or reduced potency in my assay.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Compound Degradation: Improper long-term storage or repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions from a new, properly stored aliquot of this compound stock. 2. If the issue persists, use a completely new vial of this compound. 3. Benchmark the IC50 value in a reference cell line, such as SiHa cells, where the expected IC50 is approximately 11 nM for lactate influx inhibition.[1] | The observed IC50 value aligns with the expected potency of the compound. |
| Incomplete Solubilization: this compound not fully dissolved in DMSO before dilution. | 1. Before dilution, warm the DMSO stock solution to room temperature and vortex thoroughly to ensure complete dissolution.[2] | Consistent and reproducible results are obtained in subsequent assays. |
| Assay Interference: High concentrations of DMSO in the final assay medium. | 1. Titrate DMSO controls in all assays to rule out solvent-related artifacts. 2. Ensure the final DMSO concentration is not compromising cell viability or transporter function (ideally <0.2%).[2] | Control wells with DMSO show no significant effect on the assay outcome. |
Issue 2: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Use of Aged Working Solutions: Activity of this compound in diluted solutions decreases over time. | 1. Always prepare fresh working solutions from a DMSO stock immediately before each experiment.[1][2] | Reduced variability and more consistent data are observed across experiments. |
| Precipitation in Aqueous Buffer: this compound precipitating out of the aqueous assay buffer. | 1. Visually inspect the final diluted solution for any signs of precipitation. 2. If precipitation is suspected, consider optimizing the final DMSO concentration or using a different formulation for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1] | The working solution remains clear and free of precipitates. |
Issue 3: Unexpected off-target effects or cytotoxicity.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Compound Degradation Products: Unknown activity of this compound degradation products. | 1. Verify the purity and integrity of your this compound stock using analytical methods if possible. 2. Always use a fresh, properly stored compound to minimize the presence of degradation products. | The observed cellular phenotype is consistent with the known mechanism of action of this compound. |
| Non-Specific Effects: While highly selective, off-target effects can occur. | 1. To confirm the specificity of the observed effects, include a genetic knockdown of the target (Mitochondrial Pyruvate Carrier - MPC) or use an alternative inhibitor as a control where feasible.[2] | Similar effects are observed with the genetic knockdown or alternative inhibitor, confirming the on-target activity of this compound. |
Data Summary
Recommended Storage Conditions for this compound
| Storage Temperature | Duration | Important Considerations |
| -80°C | Up to 6 months[1] | Protect from light.[1] |
| -20°C | Up to 1 month[1] | Protect from light.[1] |
| 4°C (Diluted Solutions) | No longer than 24 hours[2] | Prepare fresh for optimal activity.[2] |
This compound Potency
| Assay | Cell Line | IC50 / EC50 |
| Inhibition of [14C]-lactate influx | - | 11 nM[1] |
| Inhibition of cell proliferation (in lactate-containing medium) | SiHa | 0.22 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Receipt and Storage: Upon receiving high-purity this compound, immediately store it at -20°C.[2]
-
Stock Solution Preparation:
-
Bring the this compound vial and DMSO to room temperature.
-
Prepare a stock solution in DMSO at a concentration of up to 47.5 mg/mL.[2]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate assay buffer or cell culture medium.
-
Ensure the final DMSO concentration in the assay is kept to a minimum (ideally below 0.2%) to avoid solvent-induced artifacts.[2]
-
Protocol 2: Cell-Based Lactate Uptake Assay
-
Cell Seeding: Seed cancer cell lines (e.g., SiHa, MDA-MB-231) at an optimal density in multi-well plates.[2]
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) for 30–60 minutes prior to initiating the lactate uptake.[2]
-
Lactate Uptake Initiation: Introduce radiolabeled ([14C]) or fluorescent lactate substrate to the cells.[2]
-
Incubation: Incubate for 5–15 minutes at 37°C.[2]
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells to release the intracellular contents.[2]
-
-
Quantification: Quantify the intracellular lactate using scintillation counting or fluorescence measurement.[2]
-
Data Analysis: Calculate the IC50 values to determine the efficacy of this compound in inhibiting lactate uptake.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for using this compound.
References
Technical Support Center: 7ACC2 in Hyperpolarized ¹³C-Pyruvate Studies
Welcome to the technical support center for the use of 7ACC2 in hyperpolarized ¹³C-pyruvate metabolic studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this dual inhibitor of the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporter 1 (MCT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of hyperpolarized ¹³C-pyruvate studies?
A1: this compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] By blocking the MPC, this compound prevents the entry of ¹³C-pyruvate into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle. This leads to an accumulation of pyruvate in the cytosol, which in turn enhances its conversion to ¹³C-lactate by lactate dehydrogenase (LDH).[4][5] This increased flux from pyruvate to lactate is the primary metabolic event observed in hyperpolarized ¹³C-pyruvate magnetic resonance spectroscopy (MRS) studies upon this compound administration. Additionally, this compound is also a potent inhibitor of the monocarboxylate transporter 1 (MCT1), which blocks the uptake of extracellular lactate.[6][7]
Q2: What are the expected changes in the hyperpolarized ¹³C-lactate to ¹³C-pyruvate signal ratio after this compound treatment?
A2: Treatment with this compound is expected to cause a significant increase in the ¹³C-lactate to ¹³C-pyruvate signal ratio.[3][5] This is a direct consequence of MPC inhibition, which shunts the metabolic flux of hyperpolarized ¹³C-pyruvate away from mitochondrial oxidation and towards cytosolic conversion to ¹³C-lactate.
Q3: Is this compound specific to the mitochondrial pyruvate carrier?
A3: this compound is known to have a dual inhibitory effect, targeting both the mitochondrial pyruvate carrier (MPC) and the monocarboxylate transporter 1 (MCT1).[6][8] Its high affinity for both targets makes it a potent tool for simultaneously probing both intracellular pyruvate metabolism and lactate transport. While it is highly potent for these two targets, researchers should always consider the possibility of other off-target effects in their specific experimental model.
Q4: How does this compound compare to other MPC inhibitors like UK-5099?
A4: Both this compound and UK-5099 are potent inhibitors of the MPC and are often used interchangeably in studies.[1][3] Both compounds effectively block mitochondrial pyruvate transport. However, this compound also exhibits strong inhibitory activity against MCT1, whereas UK-5099 is considered more selective for the MPC, with significantly lower potency for MCTs.[9] The choice between these inhibitors may depend on the specific biological question being addressed. If the goal is to specifically inhibit mitochondrial pyruvate transport with minimal direct impact on lactate transport across the plasma membrane, UK-5099 might be preferred. If the aim is to inhibit both pathways, this compound is an appropriate choice.
Troubleshooting Guide
Issue 1: Inconsistent or no observable change in the ¹³C-lactate/¹³C-pyruvate ratio after this compound administration.
-
Possible Cause 1: Poor Solubility or Stability of this compound.
-
Troubleshooting: this compound has limited solubility in aqueous solutions.[7][10] Ensure that the compound is properly dissolved. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[7] For in vitro experiments, dissolving in DMSO followed by dilution in media is standard.[7] Always prepare fresh solutions, as the stability of this compound in solution over long periods may vary. MedChemExpress suggests that the stock solution can be stored at -80°C for 6 months, but the working solution for in vivo experiments should be prepared fresh.[6]
-
-
Possible Cause 2: Suboptimal Dose or Timing of Administration.
-
Troubleshooting: The effective dose of this compound can vary between cell lines and animal models. It is crucial to perform a dose-response study to determine the optimal concentration for your specific system. For in vivo studies in mice, a dose of 3 mg/kg administered intraperitoneally has been shown to be effective.[3][6] The timing of the hyperpolarized ¹³C-pyruvate injection relative to this compound administration is also critical. The peak plasma concentration of this compound after intraperitoneal injection is reached quickly (Tmax = 10 min), with a half-life of approximately 4.5 hours.[6] Your imaging time point should coincide with the expected peak activity of the inhibitor.
-
Issue 2: Unexpected changes in other metabolite signals in the ¹³C spectrum.
-
Possible Cause 1: Downstream Metabolic Effects of MPC Inhibition.
-
Troubleshooting: Inhibition of the MPC has widespread consequences for cellular metabolism beyond the pyruvate-lactate axis. By blocking pyruvate entry into the TCA cycle, this compound can lead to a decrease in the levels of TCA cycle intermediates such as citrate, fumarate, and malate.[11] Additionally, MPC inhibition has been shown to stimulate the catabolism of branched-chain amino acids (BCAAs).[11] Researchers should be aware of these potential downstream effects and may need to perform additional metabolomic analyses to fully understand the metabolic reprogramming induced by this compound.
-
-
Possible Cause 2: Off-target Effects.
-
Troubleshooting: While this compound is a potent inhibitor of MPC and MCT1, the possibility of other off-target effects cannot be entirely ruled out. To confirm that the observed effects are due to MPC inhibition, consider using a structurally unrelated MPC inhibitor, such as UK-5099, as a control. Genetic knockdown or knockout of MPC1 or MPC2 can also serve as a valuable validation tool.
-
Issue 3: Observed Cellular Toxicity or Animal Distress.
-
Possible Cause 1: High Dose of this compound or Vehicle Effects.
-
Troubleshooting: High concentrations of this compound can be cytotoxic.[3] It is important to determine the therapeutic window for your specific model through toxicity studies. If using a solvent vehicle like DMSO, ensure that the final concentration administered is not toxic to the cells or animal. Always include a vehicle-only control group in your experiments.
-
-
Possible Cause 2: Severe Metabolic Disruption.
-
Troubleshooting: The dual inhibition of MPC and MCT1 can severely restrict the metabolic flexibility of cells, particularly those that are highly dependent on mitochondrial metabolism. This can lead to cellular stress and death. Monitor cellular viability assays in vitro and observe animals closely for any signs of distress in vivo.
-
Data Summary
Table 1: Inhibitory Potency of this compound and Comparative Compounds
| Compound | Target(s) | IC₅₀ / EC₅₀ | Cell Line / System | Reference |
| This compound | MCT1 | 11 nM (IC₅₀ for [¹⁴C]-lactate influx) | SiHa cells | [6][7] |
| This compound | MPC | Potent inhibitor (quantitative IC₅₀ not specified) | SiHa cells | [2][6] |
| This compound | Cell Proliferation | 0.22 µM (EC₅₀ in lactate-containing medium) | SiHa cells | [6][7] |
| UK-5099 | MPC | 52.6 ± 8.3 nM (IC₅₀ for pyruvate transport) | Reconstituted human MPC | [4] |
| Zaprinast | MPC | 321 ± 42 nM (IC₅₀ for pyruvate transport) | Reconstituted human MPC | [4] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Hyperpolarized ¹³C-Pyruvate MRI in Mice
-
Preparation of this compound solution:
-
For a 3 mg/kg dose in a 20g mouse (0.06 mg), prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Alternatively, a formulation of 5% N,N-dimethylacetamide, 50% hydroxypropyl-β-cyclodextrin, and 45% sodium phosphate buffer (pH 8.0) has been used.[3]
-
The solution should be prepared fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
-
Timing:
-
Perform the hyperpolarized ¹³C-pyruvate injection and subsequent MRI acquisition approximately 10-30 minutes after this compound administration to coincide with the peak plasma concentration.[6]
-
-
Hyperpolarized ¹³C-Pyruvate MRI:
-
Follow your standard institutional protocol for the preparation and injection of hyperpolarized [1-¹³C]pyruvate.
-
Acquire dynamic ¹³C spectra or spectroscopic images to monitor the conversion of ¹³C-pyruvate to ¹³C-lactate.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MCT1 Inhibitors: 7ACC2 vs. Competitors
For Researchers, Scientists, and Drug Development Professionals
Monocarboxylate transporter 1 (MCT1) has emerged as a critical target in cancer therapy due to its role in lactate transport, a key process in tumor metabolism. This guide provides an objective comparison of 7ACC2, a notable MCT1 inhibitor, with other prominent inhibitors, AZD3965 and SR13800. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action: A Differentiated Approach
MCT1 inhibitors primarily function by blocking the transport of lactate and other monocarboxylates across the cell membrane. This disruption of metabolic symbiosis between glycolytic and oxidative cancer cells leads to intracellular acidosis and cell death in susceptible cancer cells.
This compound distinguishes itself with a dual mechanism of action. It not only inhibits MCT1-mediated lactate influx but also potently inhibits the mitochondrial pyruvate carrier (MPC)[1][2]. This dual inhibition prevents both the uptake of extracellular lactate and the utilization of pyruvate in the mitochondria, effectively cutting off two key fuel sources for cancer cells.
AZD3965 is a highly potent and selective inhibitor of MCT1 with a binding affinity (Ki) of 1.6 nM. It has some activity against MCT2 but is significantly less potent against MCT3 and MCT4[3][4][5]. Its mechanism is centered on blocking lactate efflux, leading to intracellular lactate accumulation[6][7].
SR13800 is another potent MCT1 inhibitor with a reported IC50 of 0.5 nM[8]. It effectively blocks the proliferation of cancer cells that are dependent on MCT1 for lactate transport.
Quantitative Comparison of Inhibitor Potency
The potency of these inhibitors has been evaluated in various cancer cell lines. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Cell Line(s) | Assay Type | Reference(s) |
| This compound | MCT1, MPC | 11 nM (IC50) | SiHa | [14C]-Lactate Influx | [9] |
| 0.22 µM (EC50) | SiHa | Cell Proliferation | [9] | ||
| AZD3965 | MCT1 (>MCT2) | 1.6 nM (Ki) | - | Binding Affinity | [3][5] |
| ~12 nM (IC50) | Raji lymphoma | Cell Growth | [10] | ||
| SR13800 | MCT1 | 0.5 nM (IC50) | - | - | [8] |
| 5 nM (EC50) | Raji Burkitt lymphoma | Cell Proliferation |
In Vivo Efficacy: Preclinical Evidence
The anti-tumor activity of these inhibitors has been demonstrated in various preclinical xenograft models.
This compound has been shown to significantly inhibit tumor growth in mice. Daily intraperitoneal administration of 3 mg/kg this compound resulted in a significant delay in tumor growth and was also found to radiosensitize tumor cells by reducing hypoxia[9].
AZD3965 has demonstrated significant tumor growth inhibition in several xenograft models. In a Raji Burkitt's lymphoma model, twice-daily oral administration of 100 mg/kg AZD3965 led to an 85% inhibition of tumor growth[6]. It also showed efficacy in a small cell lung cancer (COR-L103) xenograft model[6].
SR13800 has been reported to delay or even eliminate tumor growth in NOD/SCID mice injected with Raji lymphoma cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR 13800 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
A Comparative Analysis of 7ACC2 and UK-5099: Mitochondrial Pyruvate Carrier Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used mitochondrial pyruvate carrier (MPC) inhibitors: 7ACC2 and UK-5099. By examining their mechanisms of action, inhibitory potencies, and effects on cellular metabolism, this document aims to equip researchers with the necessary information to select the most appropriate inhibitor for their experimental needs.
At a Glance: Key Differences and Performance Metrics
Both this compound and UK-5099 are potent inhibitors of the mitochondrial pyruvate carrier, a critical transporter that links glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle in the mitochondria. However, they exhibit distinct characteristics in their target selectivity and reported efficacy.
| Feature | This compound | UK-5099 |
| Primary Target | Mitochondrial Pyruvate Carrier (MPC) | Mitochondrial Pyruvate Carrier (MPC) |
| Secondary Target(s) | Monocarboxylate Transporter 1 (MCT1) | Monocarboxylate Transporters (MCTs) |
| Reported IC50 for MPC | Not explicitly defined in direct comparison | ~50 nM (pyruvate-dependent O2 consumption)[1] |
| Reported IC50 for MCT1 | 10 nM (lactate uptake in SiHa cells)[2][3] | Ki of 49 µM for pyruvate transport in trypanosomes[1] |
| Mechanism of Action | Blocks mitochondrial pyruvate transport, leading to intracellular pyruvate accumulation and subsequent inhibition of extracellular lactate uptake.[4][5] | Potent and specific inhibitor of MPC activity, acting as a time-dependent, non-competitive inhibitor of pyruvate transport. |
| Effects on Cellular Metabolism | Induces cytotoxic effects, stimulates glycolysis, and inhibits mitochondrial respiration even in the presence of glucose.[5] Increases extracellular acidification rate (ECAR).[1] | Inhibits pyruvate-dependent oxygen consumption, reduces ATP levels, and can induce a metabolic switch to glycolysis.[1] |
| Therapeutic Potential | Antitumor and radiosensitizing effects.[4][5] | Investigated for its role in the Warburg effect and potential in cancer and metabolic disease research.[1] |
Signaling Pathways and Experimental Workflow
The inhibition of the mitochondrial pyruvate carrier by this compound and UK-5099 has significant downstream effects on cellular metabolism. The following diagrams illustrate the affected signaling pathway and a typical experimental workflow for assessing MPC inhibition.
References
Evaluating the Specificity of 7ACC2 as a Mitochondrial Pyruvate Carrier Inhibitor: A Comparative Guide
For researchers in oncology and metabolic diseases, the precise targeting of cellular metabolic pathways is a critical aspect of developing novel therapeutics. 7ACC2 has emerged as a potent inhibitor of the mitochondrial pyruvate carrier (MPC), a key gateway for pyruvate entry into the mitochondria and subsequent oxidative phosphorylation. This guide provides a comparative analysis of this compound's specificity against other known inhibitors of related metabolic targets, namely AR-C155858, a monocarboxylate transporter (MCT) inhibitor, and UK-5099, another MPC inhibitor.
Comparative Inhibitor Performance
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Primary Target(s) | Reported Potency | Known Off-Target Effects/Additional Activities |
| This compound | Mitochondrial Pyruvate Carrier (MPC) | IC50: ~11 nM for inhibition of [14C]-lactate influx (indirect measure of MPC inhibition)[1] | Primarily characterized as an MPC inhibitor. Its effect on lactate influx is an indirect consequence of intracellular pyruvate accumulation.[2][3] |
| AR-C155858 | Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) | Ki: ~2.3 nM for MCT1[4] | Does not inhibit MCT4.[5] |
| UK-5099 | Mitochondrial Pyruvate Carrier (MPC) | IC50: ~50 nM for inhibition of pyruvate-dependent O2 consumption[6][] | Has been reported to have off-target effects independent of MPC inhibition, including inhibition of the NLRP3 inflammasome.[8][9] May also have some inhibitory potential on MCTs at higher concentrations.[10] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in cellular metabolism.
Caption: Cellular metabolism and inhibitor targets.
The above diagram illustrates that this compound and UK-5099 act on the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria. In contrast, AR-C155858 targets the monocarboxylate transporters (MCTs) on the plasma membrane, directly inhibiting lactate transport.
Experimental Workflow for Evaluating Inhibitor Specificity
A systematic approach is crucial for determining the specificity of a small molecule inhibitor. The following workflow outlines the key steps involved in such an evaluation.
Caption: Workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are outlines for key assays.
Mitochondrial Pyruvate Uptake Assay
This assay directly measures the activity of the mitochondrial pyruvate carrier.
Objective: To quantify the rate of pyruvate transport into isolated mitochondria and assess the inhibitory effect of compounds like this compound and UK-5099.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue
-
Radiolabeled [14C]-pyruvate
-
Inhibitors (this compound, UK-5099)
-
Mitochondrial respiration buffer
-
Scintillation counter
Procedure:
-
Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in respiration buffer.
-
Pre-incubate aliquots of the mitochondrial suspension with varying concentrations of the test inhibitor (e.g., this compound, UK-5099) or vehicle control for a specified time.
-
Initiate the transport assay by adding [14C]-pyruvate to the mitochondrial suspension.
-
After a defined incubation period, stop the transport by adding a stop solution (e.g., a high concentration of a non-radiolabeled substrate or a known inhibitor).
-
Separate the mitochondria from the incubation medium by rapid centrifugation through a dense, non-aqueous layer (e.g., silicone oil).
-
Lyse the mitochondrial pellet and measure the amount of incorporated [14C]-pyruvate using a scintillation counter.
-
Calculate the rate of pyruvate uptake and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
[14C]-Lactate Transport Assay in Whole Cells
This assay is used to determine the activity of monocarboxylate transporters like MCT1.
Objective: To measure the rate of lactate transport across the plasma membrane of intact cells and to evaluate the inhibitory activity of compounds such as AR-C155858.
Materials:
-
A cell line expressing the target MCT (e.g., MCT1)
-
Radiolabeled L-[14C]-lactate
-
Inhibitors (AR-C155858)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., AR-C155858) or vehicle control in uptake buffer for a specified time.
-
Initiate lactate uptake by adding uptake buffer containing L-[14C]-lactate.
-
After a short incubation period (typically 1-5 minutes to measure initial rates), stop the transport by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the protein concentration of each sample.
-
Calculate the rate of lactate uptake and determine the IC50 value of the inhibitor.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of mitochondrial pyruvate carrier and its inhibition mechanism. | Semantic Scholar [semanticscholar.org]
- 6. reactionbiology.com [reactionbiology.com]
- 8. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
7ACC2: A Novel Class of Lactate Influx Inhibitors Shows Promise in Disrupting Cancer Cell Metabolism
A new class of compounds, 7-aminocarboxycoumarins (7ACC2), demonstrates significant antitumor activity by selectively inhibiting lactate influx in cancer cells, a mechanism distinct from traditional monocarboxylate transporter (MCT) inhibitors. This unique mode of action presents a promising therapeutic window, potentially reducing resistance and side effects associated with targeting lactate transport in the tumor microenvironment.
Researchers have identified this compound derivatives as potent inhibitors of lactate uptake in cancer cells without affecting lactate efflux.[1] This selective activity disrupts the metabolic symbiosis within tumors, where oxidative cancer cells utilize lactate produced by glycolytic cells to fuel the tricarboxylic acid (TCA) cycle. By blocking this crucial nutrient supply, this compound has been shown to delay tumor growth in various cancer models.
Comparative Efficacy in Cancer Cell Lines
The antitumor effects of this compound have been evaluated across a range of human cancer cell lines, demonstrating varied efficacy depending on the expression of functional MCTs. In contrast to the reference MCT1 inhibitor AR-C155858, this compound compounds exhibit a unique inhibitory profile.
| Cell Line | Cancer Type | This compound Compound | IC50 (Lactate Influx) | Tumor Growth Inhibition | Reference |
| SiHa | Cervix | Not Specified | Not Specified | Delayed tumor growth | [1] |
| HCT116 | Colorectal | Not Specified | Not Specified | Delayed tumor growth | [1] |
| MCF-7 | Breast | Not Specified | Not Specified | Delayed orthotopic tumor growth | [1] |
| UM-UC-3 | Bladder | Not Specified | No activity (lacks functional MCT) | No activity | [1] |
Mechanism of Action: Selective Inhibition of Lactate Influx
This compound's mechanism centers on its selective interference with the lactate import function of MCTs, particularly MCT1 and MCT4, which are often overexpressed in tumors. Unlike broad MCT inhibitors, this compound does not prevent lactate export, thus specifically targeting the "lactate-scavenging" cancer cells. This singular action is hypothesized to be less prone to inducing resistance and causing systemic side effects.
References
7ACC2: A Comparative Analysis of In-Vitro and In-Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental results for 7ACC2, a potent inhibitor of the mitochondrial pyruvate carrier (MPC). By targeting a key metabolic pathway in cancer cells, this compound demonstrates significant antitumor effects, both as a standalone agent and in combination with radiotherapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to support further research and development.
In-Vitro and In-Vivo Data Summary
The following tables summarize the key quantitative findings from in-vitro and in-vivo studies of this compound, offering a direct comparison with the monocarboxylate transporter 1 (MCT1) inhibitor, AR-C155858.
Table 1: In-Vitro Activity of this compound
| Parameter | Cell Line | This compound | AR-C155858 | Citation |
| IC50 for [14C]-Lactate Influx | SiHa | 11 nM | - | [1] |
| EC50 for Cell Proliferation (in lactate-containing medium) | SiHa | 0.22 µM | - | [1] |
| Effect on Cell Growth (Spheroids) | FaDu | Cytotoxic | Cytostatic |
Table 2: In-Vivo Activity of this compound
| Parameter | Animal Model | This compound | AR-C155858 | Citation |
| Dosage and Administration | Mice (intraperitoneal) | 3 mg/kg daily | 3 mg/kg daily | [1] |
| Plasma Cmax | Mice | 1246 ng/ml (4 µM) | - | [1] |
| Plasma Tmax | Mice | 10 min | - | [1] |
| Plasma Half-life | Mice | 4.5 h | - | [1] |
| Tumor Growth Inhibition | SiHa Xenograft | Significant inhibition | Less significant inhibition | |
| Radiosensitization | SiHa Xenograft | Significant increase in tumor growth delay | - | [1] |
Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier
This compound exerts its antitumor effects by inhibiting the mitochondrial pyruvate carrier (MPC), a crucial transporter responsible for shuttling pyruvate from the cytoplasm into the mitochondria.[2] This inhibition leads to an accumulation of cytosolic pyruvate, which in turn blocks the uptake of extracellular lactate.[3] By disrupting both lactate and glucose-fueled mitochondrial respiration, this compound induces a metabolic shift in cancer cells, leading to reduced hypoxia and enhanced sensitivity to radiation therapy.[2]
In contrast, compounds like AR-C155858 directly target the monocarboxylate transporter 1 (MCT1), which is also involved in lactate transport. However, the inhibition of MPC by this compound appears to be a more effective anticancer strategy as it also prevents the compensatory utilization of glucose.[2]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 7ACC2
FOR IMMEDIATE RELEASE
As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the supply of high-quality chemical compounds. This document outlines the essential procedures for the safe and compliant disposal of 7ACC2, a potent monocarboxylate transporter (MCT) inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
This compound, as an anticancer agent, is classified as a cytotoxic and potentially hazardous compound.[1][2] Therefore, its disposal must be managed with the same level of caution as other antineoplastic drugs.[2][3] The following procedures are based on established best practices for handling hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against chemical permeation.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Lab Coat | Disposable, fluid-resistant | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation exposure. |
Waste Segregation and Disposal
Proper segregation of waste contaminated with this compound is a critical step in the disposal process. Waste is categorized as either "trace" or "bulk" chemotherapy waste, and each has a designated disposal pathway.[4]
| Waste Category | Description | Disposal Container |
| Trace Waste | Items with less than 3% of the original drug remaining (e.g., "RCRA empty" vials, gloves, bench paper).[4] | Yellow, labeled "Trace Chemotherapy Waste" container for incineration.[4] |
| Bulk Waste | Items with more than 3% of the original drug remaining (e.g., partially full vials, syringes, spill cleanup materials).[4] | Black, labeled "Bulk Chemotherapy Waste" or "Hazardous Waste" container.[3][4] |
Experimental Protocol: Rendering a this compound Vial "RCRA Empty"
To be classified as "RCRA empty" and disposed of as trace waste, a container that held this compound must meet specific criteria. The following protocol details the steps to achieve this for a vial that contained a this compound solution.
-
Initial Removal: Using a properly calibrated pipette, remove all of the this compound solution that can be reasonably extracted from the vial.
-
Solvent Rinse (x3): a. Add a volume of a suitable solvent (e.g., ethanol, methanol, or a solvent specified in the Safety Data Sheet) equivalent to at least 10% of the vial's capacity. b. Securely cap the vial and vortex for a minimum of 30 seconds to ensure the solvent contacts all interior surfaces. c. Aspirate the solvent rinse and dispense it into a designated hazardous waste container for bulk chemical waste. d. Repeat the rinsing process two more times.
-
Final Disposal: After the third rinse, the vial is considered "RCRA empty." Dispose of the vial in the designated yellow trace chemotherapy waste container.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Experimental Protocol: Small-Scale Spill Cleanup
This protocol is intended for small, manageable spills within a chemical fume hood.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the full complement of PPE as outlined in the table above.
-
Containment: a. Cover the spill with absorbent pads, starting from the outside and working inward. b. For powdered this compound, gently cover with damp absorbent pads to prevent aerosolization.
-
Decontamination: a. Carefully wipe up the absorbed spill material using fresh absorbent pads. b. Clean the spill area with a suitable decontamination solution (refer to the Safety Data Sheet for compatible deactivating agents). If a specific agent is not listed, use a detergent solution followed by a solvent rinse (e.g., ethanol). c. All cleanup materials (absorbent pads, wipes, contaminated gloves) must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[4]
-
Final Steps: a. Remove and dispose of all PPE as trace or bulk waste, as appropriate. b. Wash hands thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound-contaminated materials.
Caption: Decision tree for the segregation of this compound waste.
It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to request waste pickup. The Safety Data Sheet (SDS) for this compound should be readily accessible and reviewed prior to handling the compound.
References
Essential Safety and Handling Protocol for 7ACC2
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 7ACC2. The information herein is based on general laboratory safety principles for handling solid chemical compounds. All personnel must consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before commencing any work with this substance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Nitrile or other chemically resistant gloves.- Eye Protection: Safety glasses with side shields or safety goggles.- Respiratory Protection: Use of a certified respiratory protection (e.g., N95 or higher) is recommended, especially if there is a risk of generating dust. Work should be performed in a chemical fume hood or a ventilated enclosure.- Lab Coat: A standard laboratory coat should be worn. |
| Solution Preparation | - Gloves: Nitrile or other chemically resistant gloves.- Eye Protection: Safety glasses with side shields or safety goggles.- Lab Coat: A standard laboratory coat should be worn.- Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat: A standard laboratory coat should be worn.- Work Area: All manipulations should be performed in a certified biological safety cabinet (BSC). |
Operational Procedures
Adherence to standard operating procedures is crucial for the safe handling of this compound. The following step-by-step guidance outlines the primary operational workflows.
Handling and Weighing
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled storage vials.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat inside a chemical fume hood or a balance enclosure to prevent inhalation of any airborne powder.
-
Transfer: Transfer the weighed compound to a labeled container for dissolution or storage.
-
Cleaning: Clean all equipment and the work surface thoroughly after handling. Dispose of any contaminated materials as chemical waste.
Solution Preparation
-
Solvent Selection: Based on experimental requirements, select an appropriate solvent. This compound is soluble in DMSO.
-
Dissolution: In a chemical fume hood, add the appropriate volume of solvent to the vial containing the weighed this compound. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Storage: Store the resulting solution in a tightly sealed, clearly labeled container at the recommended temperature, typically -20°C or -80°C, to maintain stability.
Emergency Procedures
Spill and Leak Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment (Solid Spill): For a small solid spill, gently cover the material with an absorbent paper towel to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material using a scoop or dustpan and place it into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan
All waste containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
